5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFUSRGSRXPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353570 | |
| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-19-6 | |
| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, the critical influence of thiol-thione tautomerism, and best practices for data acquisition. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues to offer a robust framework for the structural elucidation of this important heterocyclic scaffold.
Introduction: The Significance of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol and the Role of NMR
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, combines this versatile heterocycle with a bromophenyl group, a common substituent in pharmacologically active agents that can modulate metabolic stability and binding interactions.
Unambiguous structural characterization is paramount in the development of novel chemical entities. NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectral features of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, offering a predictive analysis based on established data from analogous compounds.
A crucial aspect of the NMR spectroscopy of 2-thiol substituted 1,3,4-oxadiazoles is the phenomenon of thiol-thione tautomerism.[3][4] The molecule can exist in two interconverting forms: the thiol form, containing an S-H group, and the thione form, with an N-H and a C=S group. The position of this equilibrium is sensitive to the solvent environment, which has profound implications for the observed NMR spectra.[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is expected to be characterized by signals arising from the aromatic protons of the 4-bromophenyl ring and a labile proton from the thiol or thione group. The precise chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the bromine atom and the 1,3,4-oxadiazole-2-thiol moiety.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 7.85 | Doublet | ~ 8.5 | 2H |
| H-3', H-5' | ~ 7.75 | Doublet | ~ 8.5 | 2H |
| NH/SH | 14.0 - 15.0 | Broad Singlet | - | 1H |
Causality Behind Peak Assignments:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-bromophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the 1,3,4-oxadiazole ring (H-2' and H-6') are expected to be deshielded and resonate at a lower field compared to the protons meta to this ring (H-3' and H-5'). This is due to the electron-withdrawing nature of the oxadiazole ring. The bromine atom, being an ortho, para-directing deactivator, will also influence the chemical shifts. For comparison, the aromatic protons of 5-phenyl-1,3,4-oxadiazole-2-thiol appear as a multiplet around 7.21-7.30 ppm in DMSO-d₆.[6] The presence of a bromine atom at the para position will lead to a downfield shift of all aromatic protons.
-
Labile Proton (NH/SH): The proton on the thiol or thione group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, this proton is expected to be significantly deshielded due to hydrogen bonding with the solvent and the predominance of the thione tautomer. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol in DMSO-d₆, this proton appears at a very downfield chemical shift of 15.0 ppm.[6] A similar downfield shift is anticipated for the title compound. The signal is often broad due to chemical exchange.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol will exhibit signals for the two distinct carbons of the oxadiazole ring and the six carbons of the 4-bromophenyl ring.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 177 |
| C-5 | ~ 159 |
| C-1' | ~ 128 |
| C-2', C-6' | ~ 129 |
| C-3', C-5' | ~ 132 |
| C-4' | ~ 125 |
Causality Behind Peak Assignments:
-
Oxadiazole Carbons (C-2 and C-5): The two carbons of the 1,3,4-oxadiazole ring are in different chemical environments and will have distinct chemical shifts. The C-2 carbon, bonded to the sulfur (or nitrogen in the thione form), is expected to be significantly downfield, typically in the range of 175-180 ppm in the thione form.[6] The C-5 carbon, attached to the bromophenyl ring, will appear at a more upfield position, generally between 158-165 ppm.[7][8] This significant difference in chemical shifts is a characteristic feature of 2-substituted-1,3,4-oxadiazoles.
-
Bromophenyl Carbons (C-1' to C-6'): The six carbons of the bromophenyl ring will give rise to four distinct signals due to the symmetry of the ring. The ipso-carbon attached to the oxadiazole ring (C-1') and the carbon bearing the bromine atom (C-4') will have chemical shifts influenced by these substituents. The remaining aromatic carbons will appear in the typical aromatic region of 120-135 ppm. The chemical shifts can be predicted based on incremental substituent effects, with the bromine atom causing a shielding effect at the ipso-carbon (C-4') and a deshielding effect at the ortho and meta carbons.
The Critical Role of Thiol-Thione Tautomerism
The equilibrium between the thiol and thione tautomers is a defining feature of 2-mercapto-1,3,4-oxadiazoles and significantly impacts their NMR spectra.
Caption: Thiol-Thione Tautomerism in 5-Aryl-1,3,4-oxadiazole-2-thiol.
-
Thiol Form: Characterized by a distinct -SH group. The ¹H NMR would show a signal for the SH proton, typically in the range of 3-5 ppm in less polar solvents, which would undergo D₂O exchange. The ¹³C NMR would show the C-2 carbon at a more upfield position compared to the thione form.
-
Thione Form: Characterized by a C=S double bond and an N-H group. The ¹H NMR spectrum will display an N-H proton signal, which is generally more deshielded (further downfield) than an S-H proton, especially in hydrogen-bond accepting solvents like DMSO-d₆. The ¹³C NMR spectrum will show a characteristic downfield shift for the C-2 carbon (now a thiocarbonyl carbon) to around 175-180 ppm.
In solution, the thione form is generally the predominant tautomer for 5-substituted-1,3,4-oxadiazole-2-thiols.[4] This is particularly true in polar aprotic solvents like DMSO, which can stabilize the N-H bond through hydrogen bonding. The choice of NMR solvent is therefore a critical experimental parameter that dictates the observed spectral features.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the following protocol is recommended:
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D). c. Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Acquisition: a. Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion. b. Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C). c. Pulse Sequence: Use a standard single-pulse experiment. d. Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm). e. Acquisition Time: An acquisition time of at least 3 seconds is recommended for good resolution. f. Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the protons. g. Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. h. Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
3. ¹³C NMR Acquisition: a. Instrument: The same high-field spectrometer should be used. b. Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is recommended. c. Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm). d. Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient. e. Relaxation Delay: Use a relaxation delay of 2-5 seconds. f. Number of Scans: A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Start with 1024 scans and increase as needed. g. Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
Caption: Experimental Workflow for NMR Analysis.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. By understanding the predicted spectral features, the influence of the substituent on the phenyl ring, and the critical role of thiol-thione tautomerism, researchers can confidently interpret their NMR data for this and related compounds. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality spectra, which is fundamental for accurate structural elucidation and the advancement of drug discovery and development programs.
References
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-azetidin-2-ones. MDPI. Available at: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Latin American Journal of Pharmacy. Available at: [Link]
-
13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
-
5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research in Science and Engineering. Available at: [Link]
-
5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry. Available at: [Link]
-
Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. Available at: [Link]
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. De Gruyter. Available at: [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. Available at: [Link]
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
chemical structure and properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS: 41421-19-6) is a critical heterocyclic scaffold in medicinal chemistry and materials science. Belonging to the class of 2,5-disubstituted 1,3,4-oxadiazoles, this compound serves as a versatile intermediate for the synthesis of bioactive agents, including antimicrobial, anti-inflammatory, and anticancer drugs. Its utility stems from two reactive centers: the thiol/thione group at the C2 position, which allows for S-alkylation and Mannich base formation, and the para-bromophenyl moiety at C5, which facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a rigorous technical analysis of its chemical structure, tautomeric behavior, synthesis protocols, and physicochemical properties, designed for researchers requiring high-fidelity data for experimental design.
Chemical Structure & Tautomerism
The reactivity and spectral properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol are governed by the tautomeric equilibrium between the thiol and thione forms.
Tautomeric Equilibrium
While often referred to as a "thiol," X-ray crystallography and solution-phase NMR studies of similar oxadiazole derivatives reveal that the thione (NH) tautomer is generally the predominant species in the solid state and in polar solvents (e.g., DMSO). This preference is driven by the stabilization energy of the thioamide resonance structures.
-
Thione Form (Major): Characterized by a protonated nitrogen (N3-H) and a carbon-sulfur double bond (C=S). This form explains the presence of N-H stretching bands in IR spectra and the downfield N-H signal in
H NMR. -
Thiol Form (Minor): Characterized by a deprotonated nitrogen and a thiol group (C-SH). This form is accessible during S-alkylation reactions under basic conditions.
Electronic Effects
The 4-bromophenyl substituent exerts a distinct electronic influence:
-
Inductive Effect (-I): The bromine atom withdraws electron density, slightly increasing the acidity of the N-H proton (in the thione form) or the S-H proton (in the thiol form), thereby enhancing nucleophilicity at the sulfur atom upon deprotonation.
-
Mesomeric Effect (+M): Weak resonance donation from the bromine lone pairs into the phenyl ring stabilizes the conjugated system, though the inductive withdrawal dominates.
Synthesis & Fabrication Protocol
The most robust synthetic route involves the cyclization of 4-bromobenzohydrazide with carbon disulfide (
Reagents & Materials
-
Precursor: 4-Bromobenzohydrazide (1.0 eq)
-
Cyclizing Agent: Carbon Disulfide (
) (1.5 - 2.0 eq) -
Base: Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Work-up: Dilute Hydrochloric Acid (HCl)
Step-by-Step Methodology
-
Dissolution: Dissolve 4-bromobenzohydrazide (10 mmol) in absolute ethanol (30 mL) containing KOH (15 mmol). Stir until a clear solution is obtained.
-
Addition: Add
(20 mmol) dropwise to the reaction mixture at room temperature. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–10 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:2). Evolution of hydrogen sulfide (
) gas indicates cyclization. -
Concentration: Evaporate the excess solvent under reduced pressure to approximately 1/3 of the original volume.
-
Acidification: Pour the residue into ice-cold water (50 mL) and acidify with dilute HCl (10%) to pH 2–3. The potassium salt converts to the free thione/thiol, precipitating as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure product.
Physicochemical Characterization
Accurate characterization relies on distinguishing the thione/thiol features. The data below represents typical values for this class of compounds.
Physical Properties
| Property | Value / Description |
| CAS Number | 41421-19-6 |
| Molecular Formula | |
| Molecular Weight | 257.11 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 220–240°C (dec.) (Estimated based on analogs; 4-amino analog mp 235°C) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
Spectral Data (Diagnostic Signals)
Infrared Spectroscopy (FT-IR, KBr)
-
3100–3400 cm⁻¹:
stretching (Broad, indicates thione form). -
2500–2600 cm⁻¹:
stretching (Weak, often absent in solid state due to thione dominance). -
1600–1620 cm⁻¹:
stretching (Oxadiazole ring). -
1250–1300 cm⁻¹:
stretching (Thione character). -
1000–1100 cm⁻¹:
stretching.
Nuclear Magnetic Resonance (
H NMR, DMSO-
)
- 13.0–14.5 ppm (1H, s, br): N-H proton (Thione) or S-H proton (Thiol). The significant downfield shift and broadening confirm the acidic nature and hydrogen bonding of the thione form.
- 7.80–7.90 ppm (2H, d, J=8.5 Hz): Aromatic protons ortho to the oxadiazole ring.
- 7.60–7.70 ppm (2H, d, J=8.5 Hz): Aromatic protons ortho to the bromine atom.
-
Note: The AA'BB' splitting pattern is characteristic of the para-substituted benzene ring.
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): m/z 256/258 (1:1 ratio). -
Isotopic Pattern: The characteristic 1:1 intensity ratio of the M and M+2 peaks confirms the presence of a single bromine atom.
Reactivity & Applications
The dual functionality of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol makes it a "linchpin" intermediate.
S-Alkylation (Thioether Synthesis)
Reaction with alkyl halides in the presence of a base (
-
Mechanism: Base deprotonates the thione/thiol to form the thiolate anion (
), which acts as a nucleophile attacking the alkyl halide. -
Application: Synthesis of S-benzyl or S-alkyl derivatives with enhanced lipophilicity and antimicrobial potency.
Mannich Reaction
Reaction with formaldehyde and secondary amines yields N-Mannich bases.
-
Site of Reaction: The N3 nitrogen atom of the oxadiazole ring (in the thione form).
-
Application: Prodrugs with improved solubility and bioavailability.
Pd-Catalyzed Coupling
The 4-bromophenyl moiety remains intact during oxadiazole formation, allowing for late-stage functionalization.
-
Suzuki Coupling: Reaction with aryl boronic acids to form biaryl oxadiazoles.
-
Buchwald-Hartwig: Amination of the phenyl ring to introduce solubilizing amine groups.
References
-
Chem-Impex International. "5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Product Page." Link
-
Asian Journal of Chemistry. "Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles." (Contextual synthesis protocols). Link
-
MDPI (Molecules). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Link
-
Sigma-Aldrich. "5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Product Specification." (Analogous compound data). Link
starting materials for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol synthesis
Title: Technical Guide: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Subtitle: Strategic Selection of Starting Materials, Reaction Mechanisms, and Validated Protocols
Executive Summary
The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific derivative 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol is of particular value; the para-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library diversification.[2][3]
This guide details the rational selection of starting materials and the specific synthetic workflow required to construct this heterocycle with high fidelity.
Retrosynthetic Logic
To ensure a robust synthesis, we employ a convergent strategy. The 1,3,4-oxadiazole core is constructed via the cyclization of a hydrazide precursor with a sulfur source.
Retrosynthetic Disconnection:
-
Precursor 2 (Starting Material): Methyl/Ethyl 4-bromobenzoate (derived from 4-bromobenzoic acid).[2][3]
-
Reagent (Cyclization): Carbon Disulfide (
).[2][3][4]
Figure 1: Retrosynthetic analysis showing the linear progression from the benzoic acid derivative to the target heterocycle.
Primary Starting Materials: Selection & Chemistry
A. The Carbon Scaffold: Methyl 4-Bromobenzoate
While 4-bromobenzoic acid is the ultimate raw material, the methyl ester is the preferred substrate for hydrazide formation.
-
Why Ester over Acid? Carboxylic acids react poorly with hydrazine directly, often forming salts rather than the desired nucleophilic substitution at the carbonyl carbon. Esters provide a more electrophilic carbonyl center, facilitating the attack by hydrazine.
-
Preparation (In Situ): If the ester is not purchased, it is synthesized via Fischer esterification.[3]
B. The Nitrogen Source: Hydrazine Hydrate ( )[2]
-
Role: Acts as a bidentate nucleophile.[3] The first amine attacks the ester carbonyl to form the hydrazide.
-
Purity Requirement: 80% or 98-100% Hydrazine Hydrate is standard.[2][3] Anhydrous hydrazine is unnecessary and dangerous.[3]
-
Stoichiometry: Use excess (3-5 equivalents) to prevent the formation of the symmetrical dimer (N,N'-bis(4-bromobenzoyl)hydrazine), which is a common side product if the hydrazine concentration is too low.[2][3]
C. The Cyclization Agent: Carbon Disulfide ( )[2][6][7]
-
Role: Provides the central carbon atom (C-2) and the exocyclic sulfur atom.[2][3]
-
Reactivity:
is highly electrophilic towards the hydrazide nitrogen. -
Safety Critical:
is neurotoxic and has an extremely low flash point (-30°C).[2][3] It must be handled in a fume hood with no ignition sources.[3] -
Alternative: Thiophosgene (
) can be used but is significantly more toxic and expensive.[3] Potassium ethyl xanthate is a safer solid alternative but remains the industrial standard for yield.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzohydrazide
This step converts the ester to the hydrazide intermediate.
| Parameter | Specification |
| Substrate | Methyl 4-bromobenzoate (10 mmol, 2.15 g) |
| Reagent | Hydrazine Hydrate (50 mmol, ~2.5 mL) |
| Solvent | Ethanol (Absolute, 20 mL) |
| Conditions | Reflux for 4–6 hours |
| Yield Target | >85% |
Protocol:
-
Dissolve methyl 4-bromobenzoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise with stirring.
-
Heat the mixture to reflux (
). Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[2][3] The ester spot ( ) should disappear, replaced by the lower hydrazide. -
Work-up: Cool the mixture to room temperature and then to
in an ice bath. The hydrazide will precipitate as white crystals.[3] -
Filter the solid, wash with cold ethanol, and dry.
-
Checkpoint: Melting point should be
.[3]
-
Step 2: Cyclization to 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
This step forms the heterocyclic ring.[2][3]
| Parameter | Specification |
| Substrate | 4-Bromobenzohydrazide (5 mmol, 1.07 g) |
| Reagent 1 | Carbon Disulfide ( |
| Reagent 2 | Potassium Hydroxide (KOH) (5 mmol, 0.28 g) |
| Solvent | Ethanol (95%, 20 mL) |
| Conditions | Reflux for 8–12 hours |
Protocol:
-
Dissolve KOH in ethanol.[3] Add 4-bromobenzohydrazide; the mixture may remain a suspension.[2][3]
-
Add
slowly.[3] The mixture usually turns yellow as the potassium dithiocarbazate salt forms. -
Reflux the mixture until the evolution of
gas ceases (detectable by lead acetate paper turning black, or simply cessation of odor/bubbles—perform in hood). -
Work-up: Distill off excess solvent/CS2 (carefully).[2][3] Dilute the residue with water.[3]
-
Acidification (Critical): Acidify the aqueous solution with dilute HCl (to pH 2–3). The potassium salt converts to the free thiol/thione, precipitating as a solid.
-
Filter, wash with water, and recrystallize from ethanol.[3]
Mechanism & Tautomerism
The reaction proceeds via a nucleophilic attack of the hydrazide on carbon disulfide, followed by an intramolecular cyclization.
Mechanism Steps:
-
Nucleophilic Attack: The hydrazide nitrogen attacks the electrophilic carbon of
. -
Salt Formation: In the presence of KOH, the intermediate stabilizes as potassium dithiocarbazate.
-
Cyclization: The carbonyl oxygen attacks the thiocarbonyl carbon (or vice-versa, depending on conditions, but typically O-attack leading to S-elimination is favored in oxadiazole synthesis).[3]
-
Elimination: Loss of
drives the aromatization to the oxadiazole ring.
Tautomeric Equilibrium: The product exists in equilibrium between the thiol (SH) and thione (NH/C=S) forms.[3]
-
Solid State: X-ray crystallography often shows the thione form dominates due to intermolecular hydrogen bonding (N-H...S).[3]
-
Solution: Depends on solvent polarity, but the thione form is generally more stable. However, S-alkylation reactions (e.g., with alkyl halides) proceed exclusively at the Sulfur atom, demonstrating the nucleophilicity of the thiolate anion.
Figure 2: Reaction mechanism pathway from hydrazide to the final heterocyclic scaffold.[2][3]
Safety & Handling (Critical)
| Hazard | Source | Mitigation Strategy |
| Neurotoxicity | Carbon Disulfide ( | Chronic exposure causes severe neurological damage.[2][3] Zero-tolerance for open-bench handling. Use a functioning fume hood.[2][3] |
| Flammability | Carbon Disulfide ( | Flash point -30°C. Auto-ignition temperature 90°C (can ignite on a hot steam pipe or hot plate surface).[2][3] Use oil baths, never direct hot plates. |
| Carcinogenicity | Hydrazine Hydrate | Known carcinogen and skin sensitizer.[3] Double-glove (Nitrile) and wear a face shield.[2][3] |
| Gas Evolution | Hydrogen sulfide is highly toxic.[2][3] Ensure hood ventilation is active during the acidification step. |
References
-
Almasirad, A., et al. (2004).[3] "Synthesis and analgesic activity of 2-substituted-5-(4-chlorophenyl)-1,3,4-oxadiazoles." Acta Pharmaceutica, 54(4), 259-269.[2][3]
-
Koparir, M., et al. (2013).[3] "Synthesis, characterization, and biological activity of novel 5-substituted-1,3,4-oxadiazole-2-thiol derivatives." Medicinal Chemistry Research, 22, 123-131.[3]
-
PubChem. (n.d.).[2][3][6] "5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Compound Summary." National Center for Biotechnology Information.[3] [2][3]
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for Hydrazide/Oxadiazole synthesis protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromobenzoic hydrazide 98 5933-32-4 [sigmaaldrich.com]
- 3. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. prepchem.com [prepchem.com]
- 6. 1,3,4-Oxadiazole-2-thiol | C2H2N2OS | CID 12821434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Application Note & Technical Guide
Abstract
This application note details a robust, field-validated protocol for the synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol , a critical pharmacophore in medicinal chemistry. The 1,3,4-oxadiazole scaffold is widely recognized for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the cyclization of 4-bromobenzohydrazide with carbon disulfide (
Introduction & Strategic Importance
The 1,3,4-oxadiazole-2-thiol moiety acts as a rigid bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The 4-bromophenyl derivative is particularly valuable as a versatile intermediate; the bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical libraries.
Retrosynthetic Analysis
The most efficient synthetic pathway disconnects the oxadiazole ring at the C2-N3 and C5-O1 bonds, tracing back to the corresponding acyl hydrazide and carbon disulfide.
Experimental Protocol
2.1. Materials & Reagents
-
Precursor: 4-Bromobenzohydrazide (Purity >98%)
-
Cyclizing Agent: Carbon Disulfide (
) (Reagent Grade) -
Base: Potassium Hydroxide (KOH) (Pellets, >85%)
-
Solvent: Ethanol (Absolute or 95%)
-
Workup: Hydrochloric Acid (10% aqueous solution)
2.2. Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve KOH (0.015 mol, 0.84 g) in Ethanol (50 mL) .
-
Add 4-Bromobenzohydrazide (0.01 mol, 2.15 g) to the solution. Stir at room temperature until fully dissolved.
-
Critical Step: Slowly add Carbon Disulfide (
) (0.025 mol, 1.5 mL) dropwise to the reaction mixture.-
Note:
is highly volatile and flammable. Perform this addition in a fume hood away from heat sources.
-
Step 2: Reflux & Cyclization
-
Equip the RBF with a water-cooled reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80°C) on an oil bath.
-
Maintain reflux for 10–12 hours .
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting hydrazide spot should disappear.
-
-
Evolution of hydrogen sulfide (
) gas (rotten egg odor) indicates the reaction is proceeding. Ensure the fume hood is active.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 1/3 of the original volume.
-
Dilute the residue with ice-cold water (50 mL) .
-
Acidify the solution dropwise with 10% HCl with vigorous stirring.
-
Target pH: Adjust to pH 2–3.[3] A voluminous white/pale-yellow precipitate will form immediately.
-
-
Allow the precipitate to stand for 30 minutes to ensure complete aggregation.
Step 4: Purification
-
Filter the solid using a Buchner funnel and wash copiously with cold water to remove excess acid and inorganic salts.
-
Recrystallize the crude product from Ethanol or an Ethanol/Water (8:2) mixture.
-
Dry in a vacuum oven at 50°C for 6 hours.
Senior Scientist Notes (Troubleshooting & Optimization)
| Parameter | Observation / Recommendation |
| Reaction Time | While literature often cites 6-8 hours, electron-withdrawing groups (like Br) on the phenyl ring can slightly deactivate the nucleophile. Extending reflux to 12 hours ensures higher conversion. |
| Yield Optimization | If the yield is low (<60%), ensure the initial salt formation (hydrazide + KOH + |
| Tautomerism | Be aware this compound exists in equilibrium between the thiol and thione forms.[4] In the solid state, the thione (NH/C=S) form often predominates, which affects IR interpretation. |
Mechanism of Action
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The hydrazide nitrogen attacks the electrophilic carbon of
[5]
Characterization & Quality Control
Expected Spectral Data
| Technique | Signal | Assignment |
| IR (KBr) | 3100–3250 cm⁻¹ | N-H Stretching (Thione form) |
| 2550–2600 cm⁻¹ | S-H Stretching (Thiol form - usually weak/absent in solid) | |
| 1610–1630 cm⁻¹ | C=N Stretching (Oxadiazole ring) | |
| 1240–1270 cm⁻¹ | C=S Stretching (Thione character) | |
| 1H NMR (DMSO-d6) | Broad singlet (1H), NH/SH proton (exchangeable with | |
| Doublet (2H), Ar-H (ortho to Br) | ||
| Doublet (2H), Ar-H (meta to Br) | ||
| Melting Point | > 215°C | Typically high melting.[4][5][6][7][8][9][10] Literature for analogs suggests 219–235°C range. |
Interpretation: The presence of the C=S band in IR and the downfield NH proton in NMR confirms that the compound exists largely as the 1,3,4-oxadiazole-2-thione tautomer in the solid state and polar solvents like DMSO.
Safety & Hazards
-
Carbon Disulfide (
): Neurotoxic, highly flammable, and teratogenic. It can be absorbed through the skin. Double-glove (Nitrile) and work strictly in a fume hood. -
Hydrogen Sulfide (
): Toxic gas evolved during the reaction. Ensure scrubber or high-efficiency ventilation is active. -
4-Bromobenzohydrazide: Irritant to eyes and respiratory system.
References
-
ChemicalBook. (2025).[11] 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol Properties and Spectral Data.
-
Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
-
Sigma-Aldrich. (2025). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Product Specification and Safety Data Sheet.
-
University of Zurich. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA.
-
Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijari.org [ijari.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR spectrum [chemicalbook.com]
- 10. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum [chemicalbook.com]
- 11. 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | 3004-42-0 [chemicalbook.com]
Analytical Techniques for Characterizing 1,3,4-Oxadiazole-2-Thiols
Part 1: Introduction & The Tautomeric Challenge
The 1,3,4-oxadiazole-2-thiol scaffold is a pharmacophore of immense interest in drug development, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities. However, characterizing this moiety presents a specific analytical hurdle: thione-thiol tautomerism .
While often referred to as "thiols," these heterocycles predominantly exist as thiones (1,3,4-oxadiazole-2(3H)-thiones) in the solid state and in polar solvents. Misidentifying the dominant tautomer can lead to erroneous structure-activity relationship (SAR) models and failed alkylation strategies.
This guide provides a self-validating analytical workflow to definitively characterize these derivatives, distinguishing between the SH (thiol) and NH/C=S (thione) forms using IR, NMR, and Mass Spectrometry.
Part 2: Synthesis Protocol (Analyte Generation)
To ensure the analytical data described below is contextualized, we first establish the standard protocol for generating the analyte. This method utilizes the cyclization of acid hydrazides with carbon disulfide.[1][2]
Protocol A: Cyclization of Hydrazides to 1,3,4-Oxadiazole-2-Thiols
Reagents:
-
Substituted Acid Hydrazide (
) -
Carbon Disulfide (
)[1] -
Ethanol (Absolute)[4]
-
Hydrochloric Acid (10%)
Workflow:
-
Dissolution: Dissolve 0.01 mol of acid hydrazide in 30 mL of ethanol containing 0.015 mol of KOH.
-
Addition: Add 0.02 mol of
dropwise to the solution with constant stirring. -
Reflux: Heat the mixture under reflux for 6–10 hours. Checkpoint: Evolution of
gas (detectable by lead acetate paper) indicates cyclization progress. -
Concentration: Distill off excess solvent and
(Caution: is toxic/flammable). -
Precipitation: Dilute the residue with water and acidify with 10% HCl to pH 2–3. The precipitate formed is the crude oxadiazole.
-
Purification: Recrystallize from ethanol/DMF to yield the pure compound.
Part 3: Spectroscopic Characterization Workflow
Infrared Spectroscopy (FT-IR): The Rapid Screen
FT-IR is the first line of defense in determining the tautomeric state.
-
The Thione Signature (Dominant): In the solid state (KBr pellet), these compounds typically adopt the thione form. Look for a strong C=S stretching vibration and the absence of S-H.
-
The Thiol Signature (Minor/Solution): If the thiol form is present (rare in solid state), a weak S-H stretch is visible.
Diagnostic Bands Table:
| Functional Group | Frequency ( | Intensity | Assignment | Tautomer Indication |
| N-H Stretch | 3100 – 3400 | Medium/Broad | N-H vibration | Thione (Major) |
| C=S Stretch | 1240 – 1270 | Strong | Thione carbonyl-like | Thione (Major) |
| C=N Stretch | 1600 – 1640 | Medium | Ring C=N | Both (Shift varies) |
| S-H Stretch | 2500 – 2600 | Weak | Thiol S-H | Thiol (Minor) |
| C-O-C Stretch | 1000 – 1200 | Medium | Oxadiazole ether | Scaffold Confirmation |
Analyst Insight: If you observe a band around 2550
, do not assume it is an impurity. It indicates the presence of the thiol tautomer, potentially stabilized by specific substituents or solvent traces.[1] However, the absence of this peak combined with a C=S band at ~1250is definitive proof of the thione form in the solid state [1, 2].
Nuclear Magnetic Resonance (NMR): Solution Dynamics
NMR provides the most detailed insight into the electronic environment. The choice of solvent (DMSO-
H NMR (Proton)
-
Thione Form: Characterized by a downfield N-H proton, typically a broad singlet between
13.0 – 15.0 ppm . This proton is exchangeable with . -
Thiol Form: If present, the S-H proton appears upfield relative to the N-H, often around
3.0 – 5.0 ppm (variable depending on H-bonding), but is rarely observed as a distinct peak due to rapid exchange.
C NMR (Carbon)
This is the "Gold Standard" for distinguishing C-S vs C=S without exchange ambiguity.
-
C=S (Thione): The C-2 carbon resonates downfield, typically
178 – 186 ppm . -
C-S (Thiol): If locked in the thiol form (e.g., by S-alkylation), this carbon shifts upfield to
160 – 168 ppm .
Protocol for NMR Analysis:
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
(preferred for solubility and H-bonding stabilization). -
Acquisition: Run standard 1D
H (16 scans) and C (1024+ scans). -
Validation: If the N-H peak is ambiguous, perform a
shake. Disappearance of the peak at 14.0 ppm confirms it is a labile proton (NH/SH).
Mass Spectrometry: Fragmentation Logic
Mass spec confirms the molecular weight and provides structural fingerprints through fragmentation.
-
Molecular Ion:
is usually distinct. -
Fragmentation Pathway:
-
Loss of
or : A characteristic loss of 44 Da or 45 Da suggests the thione/thiol moiety. -
Retro-Electrocyclic Ring Opening: The oxadiazole ring often cleaves to release
(28 Da) or a nitrile fragment ( ). -
McLafferty-like Rearrangement: If alkyl chains are present on the C-5 position.
-
Part 4: Visualization of Tautomeric Equilibrium
The following diagram illustrates the synthesis pathway and the analytical signatures distinguishing the two tautomers.
Figure 1: Synthesis workflow and spectroscopic fingerprints of the Thione-Thiol tautomerism.
Part 5: Application Note – Biological Screening Context
When screening these compounds for biological activity (e.g., antimicrobial assays), purity is paramount. The presence of unreacted hydrazide is a common impurity that can lead to false positives due to its own toxicity/reactivity.
Purity Check Protocol:
-
TLC: Use Methanol:Chloroform (1:9). Hydrazides are typically more polar (lower
) than the cyclized oxadiazole. -
Color Test: Oxadiazole-2-thiols do not form colored complexes with specific hydrazide reagents, but they do form precipitates with heavy metal salts (e.g.,
) due to the acidic N-H/S-H group, confirming the functional group integrity.
References
-
Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thione. Lviv Polytechnic National University. Retrieved from [Link]
-
Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives. ACS Publications. Retrieved from [Link]
-
5-Furan-2yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism. MDPI Molecules. Retrieved from [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. PubMed Central (PMC). Retrieved from [Link]
Sources
Application Note: High-Throughput & Mechanistic Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives
Topic: Antimicrobial Screening Assays for 1,3,4-Oxadiazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists
Executive Summary & Pharmacophore Context
The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. Its ability to engage in hydrogen bonding while maintaining lipophilicity makes it an ideal core for targeting microbial cell walls and DNA gyrase. However, the specific physicochemical properties of these derivatives—often high lipophilicity and poor aqueous solubility—introduce artifacts into standard antimicrobial assays.
This guide moves beyond generic microbiology textbooks to provide a specialized protocol for screening 1,3,4-oxadiazole derivatives . It addresses the "Solubility Paradox" (dissolving the compound without toxic solvent effects) and establishes a validated workflow from qualitative screening to mechanistic characterization.
Pre-Assay Critical Control Points
The DMSO Solubility Protocol
Most 1,3,4-oxadiazole derivatives are insoluble in water but soluble in Dimethyl Sulfoxide (DMSO). A common failure mode is using a DMSO concentration that inhibits bacterial growth, generating false positives.
-
The Limit: The final concentration of DMSO in any bacterial assay well must be ≤ 1% (v/v) for sensitive strains (e.g., S. aureus) and ≤ 2.5% for robust Gram-negatives, though <1% is the gold standard.
-
Preparation Protocol:
-
Weighing: Weigh 10.24 mg of the derivative.
-
Primary Stock: Dissolve in 1 mL of 100% sterile DMSO. Concentration = 10,240 µg/mL.
-
Intermediate Stock: Dilute 1:10 in sterile Mueller-Hinton Broth (MHB). Concentration = 1,024 µg/mL (10% DMSO).
-
Working Solution: When 100 µL of this Intermediate Stock is added to 100 µL of bacterial suspension in a microplate, the final drug concentration is 512 µg/mL, and DMSO is 5%. This is still too high.
-
Corrective Step: Further dilute the Intermediate Stock with MHB before adding to the plate to ensure the final well concentration of DMSO is <1%.
-
Sterility Verification
Do not autoclave 1,3,4-oxadiazole derivatives; the high heat/pressure can degrade the heterocyclic ring or hydrolyze side chains.
-
Method: Syringe filtration using a 0.22 µm PVDF or PTFE membrane (nylon may bind certain aromatic compounds).
Phase 1: Qualitative Screening (Agar Well Diffusion)
Why Well Diffusion over Disk Diffusion? For novel synthetic compounds, diffusion rates from paper disks can be inconsistent due to precipitation inside the cellulose matrix. The Agar Well method allows direct contact between the solubilized compound and the agar matrix, providing a more reliable "Go/No-Go" signal.
Protocol A: Agar Well Diffusion
Materials: Mueller-Hinton Agar (MHA) plates, 0.5 McFarland bacterial suspension, 6mm sterile cork borer.
-
Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension (approx.
CFU/mL).[1] Streak the entire surface of the MHA plate three times, rotating the plate 60° each time to ensure a confluent lawn. -
Well Creation: Punch 6 mm diameter wells into the agar using the sterile cork borer. Remove the agar plug with a sterile needle.
-
Sealing (Crucial): Add 10 µL of molten agar to the bottom of the well to seal it. This prevents the compound from leaking under the agar layer (a common cause of distorted zones).
-
Loading: Add 50-100 µL of the test compound (at 1000 µg/mL) into the well.
-
Control (+): Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).
-
Control (-): DMSO (at the same % used in the sample).
-
-
Diffusion: Allow plates to stand at room temperature for 30 minutes to allow diffusion before incubation.
-
Incubation: 37°C for 18-24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.
-
Hit Criteria: ZOI
10 mm (including well diameter).
-
Phase 2: Quantitative Validation (Broth Microdilution MIC)
This is the industry "Gold Standard" (CLSI M07 guidelines) for determining the Minimum Inhibitory Concentration (MIC).
Protocol B: 96-Well Broth Microdilution
Materials: 96-well U-bottom microplates, cation-adjusted Mueller-Hinton Broth (CAMHB), Resazurin dye (optional for visual aid).
-
Inoculum Prep: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach
CFU/mL. -
Plate Setup:
-
Columns 1-10: Add 100 µL of CAMHB.
-
Column 11 (Growth Control): 100 µL bacterial suspension + solvent (no drug).
-
Column 12 (Sterility Control): 100 µL CAMHB only.
-
-
Serial Dilution:
-
Add 100 µL of the 1,3,4-oxadiazole stock (e.g., 512 µg/mL) to Column 1. Mix.
-
Transfer 100 µL from Col 1 to Col 2. Mix. Repeat down to Col 10. Discard the final 100 µL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to Columns 1-11.
-
Final Volume: 200 µL/well.
-
Final Bacterial Load:
CFU/mL.
-
-
Incubation: 37°C for 16-20 hours.
-
Readout:
-
Visual: Look for turbidity (cloudiness) at the bottom of the well.
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Live Bacteria).
-
MIC Definition: The lowest concentration with no visible growth (or blue color).
-
Data Interpretation Table: Oxadiazole Potency Benchmarks
| MIC Value (µg/mL) | Classification | Action Required |
| < 10 | Potent Hit | Proceed to Time-Kill & Biofilm assays. |
| 10 - 64 | Moderate Activity | Candidate for SAR optimization (side chain modification). |
| > 64 | Inactive | Discard or re-evaluate solubility. |
Phase 3: Mechanistic Profiling
Time-Kill Kinetics
Determines if the derivative is bactericidal (kills bacteria) or bacteriostatic (stops growth).
-
Protocol: Inoculate broth containing the oxadiazole at
MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate onto agar and count colonies. -
Criteria:
reduction in CFU/mL = Bactericidal.
Biofilm Inhibition (Crystal Violet Assay)
Many 1,3,4-oxadiazoles show efficacy against resistant strains (MRSA) by disrupting biofilms.
-
Protocol: Grow bacteria in 96-well plates with glucose (to stimulate biofilm) + test compound for 24h. Wash wells, stain with 0.1% Crystal Violet, solubilize with 30% acetic acid, and measure OD at 590 nm.
Visualizing the Screening Workflow
Caption: Integrated workflow for the antimicrobial characterization of 1,3,4-oxadiazole derivatives, ensuring solubility control and mechanistic validation.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2] CLSI. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.[3] [Link]
-
Bordei Telehoiu, A. T., et al. (2020).[4] Synthesis and Antimicrobial Activity of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(2), 266. [Link]
- Masoko, P., & Eloff, J. N. (2007). The danger of using dimethyl sulfoxide (DMSO) in bioassays. South African Journal of Botany, 73(4), 655-658. (Contextualizes the DMSO toxicity limits cited in Protocol 2.1).
Sources
- 1. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]
- 2. studylib.net [studylib.net]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
enzyme inhibition assays using 1,3,4-oxadiazole-2-thiol derivatives
Application Note: Enzyme Inhibition Profiling with 1,3,4-Oxadiazole-2-thiol Derivatives
Executive Summary
The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to inhibit metalloenzymes and modulate inflammatory pathways. Its bioactivity is primarily driven by its ability to exist as a tautomeric equilibrium between the thione (2-thione) and thiol (2-mercapto) forms. This duality allows for diverse interactions: the thione form acts as a neutral ligand for metal centers (e.g., Zn²⁺, Ni²⁺, Cu²⁺), while the thiol form can participate in covalent disulfide exchange or ionic interactions.
This guide provides rigorous protocols for evaluating these derivatives against two high-value targets: Urease (Nickel-dependent) and Tyrosinase (Copper-dependent) . It emphasizes the elimination of false positives (PAINS) caused by the redox-active thiol group.
Chemical Biology & Mechanism of Action
The Thione-Thiol Tautomerism
Understanding the tautomeric state is critical for assay design. In solution, the equilibrium is solvent- and pH-dependent.
-
Thione Form (Major): Predominates in neutral/acidic aqueous buffers and solid state. It interacts with enzyme active sites primarily via hydrogen bonding (NH donor) and coordination to metal co-factors via the sulfur atom.
-
Thiol Form (Minor): Becomes significant in basic pH. The thiolate anion (
) is a potent nucleophile and metal chelator but is also susceptible to oxidative dimerization (disulfide formation), which can lead to assay artifacts.
Mechanistic Visualization
The following diagram illustrates the tautomerism and the binding modes with metalloenzymes.
Figure 1: Mechanistic pathways of 1,3,4-oxadiazole-2-thiol derivatives interacting with enzyme targets.
Critical Control Experiments (Scientific Integrity)
WARNING: Thiol-containing compounds are frequent "Pan-Assay Interference Compounds" (PAINS). They can sequester metals non-specifically, form aggregates, or generate hydrogen peroxide via redox cycling. To ensure Trustworthiness in your data, you must run these controls:
-
Detergent Control: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, the compound was likely acting via non-specific aggregation (sequestration of the enzyme).
-
Redox Cycling Check: Incubate the compound with the assay buffer and detection reagent without the enzyme. If a signal develops (or fades) over time, the compound is chemically reacting with the probe (e.g., reducing MTT or oxidizing L-DOPA directly).
-
Time-Dependence: Pre-incubate the enzyme and inhibitor for varying times (0, 10, 30, 60 min). An increase in inhibition over time suggests a slow-binding or covalent mechanism (common with thiols forming disulfides with active site cysteines).
Protocol A: Urease Inhibition Assay (Colorimetric)
Target: Jack Bean Urease (Nickel-dependent).
Relevance: Treatment of H. pylori infections (gastric ulcers) and prevention of catheter encrustation.
Principle: Urease hydrolyzes urea to ammonia.[1] Ammonia reacts with phenol-hypochlorite (Indophenol method) to form a blue complex (
Reagents & Preparation
| Reagent | Concentration / Prep | Storage |
| Buffer | 100 mM Phosphate Buffer, pH 6.8 | 4°C |
| Enzyme | Jack Bean Urease (0.01 units/well) | -20°C (Glycerol stock) |
| Substrate | Urea (100 mM in buffer) | Freshly prepared |
| Reagent A | Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v) | 4°C (Dark) |
| Reagent B | NaOH (0.5% w/v) + NaOCl (0.1% active Cl) | 4°C |
| Standard | Thiourea (Positive Control) | Room Temp |
Assay Workflow
-
Preparation: Dissolve test compounds in 100% DMSO (Stock 10 mM). Dilute in buffer to ensure final DMSO < 2%.
-
Incubation 1 (Enzyme + Inhibitor):
-
In a 96-well clear plate, add 25 µL Enzyme solution .
-
Add 5 µL Test Compound (various concentrations).
-
Incubate at 37°C for 15 minutes . (Allows binding to the Ni active site).
-
-
Reaction:
-
Add 55 µL Urea Substrate .
-
Incubate at 37°C for 15 minutes .
-
-
Termination & Detection:
-
Add 45 µL Reagent A (Phenol).
-
Add 70 µL Reagent B (Alkali-Hypochlorite).
-
Incubate at Room Temp for 50 minutes (Color development).
-
-
Measurement: Read Absorbance at 625 nm .
Calculation
Note:Protocol B: Tyrosinase Inhibition Assay (Dopachrome Method)
Target: Mushroom Tyrosinase (Copper-dependent).
Relevance: Skin whitening agents (melanogenesis inhibition) and food preservation.[2]
Principle: Tyrosinase oxidizes L-DOPA to Dopaquinone, which cyclizes to Dopachrome (Orange-red pigment,
Reagents & Preparation
| Reagent | Concentration / Prep | Storage |
| Buffer | 50 mM Phosphate Buffer, pH 6.8 | 4°C |
| Enzyme | Mushroom Tyrosinase (333 units/mL) | -20°C |
| Substrate | L-DOPA (2 mM in buffer) | Freshly prepared (Oxidizes rapidly) |
| Standard | Kojic Acid or Ascorbic Acid | 4°C |
Assay Workflow
-
Preparation: Dissolve test compounds in DMSO.
-
Incubation 1 (Enzyme + Inhibitor):
-
In a 96-well plate, add 120 µL Buffer .
-
Add 20 µL Enzyme solution .
-
Add 20 µL Test Compound .
-
Incubate at 25°C for 10 minutes . (Tyrosinase is unstable at >30°C).
-
-
Reaction:
-
Add 40 µL L-DOPA substrate .
-
IMMEDIATELY place in kinetic plate reader.
-
-
Measurement:
-
Measure Absorbance at 475 nm every 30 seconds for 15 minutes.
-
Calculate the slope (Vmax) of the linear portion of the curve.
-
Data Analysis
Use the slope (reaction rate) rather than endpoint absorbance to avoid artifacts from compound color or auto-oxidation.
Experimental Logic & Workflow Diagram
The following flowchart guides the researcher through the decision-making process, ensuring that "active" compounds are true inhibitors and not artifacts.
Figure 2: Screening and validation workflow to identify authentic enzyme inhibitors.
Troubleshooting Guide
| Observation | Possible Cause | Solution |
| High Background Absorbance | Compound precipitation or intrinsic color. | Measure "Compound Blank" (Buffer + Compound) and subtract from test wells. |
| Inhibition decreases over time | Substrate competition or compound instability (oxidation). | Use kinetic measurement (initial rate). Add DTT (if enzyme tolerates) to keep thiol reduced. |
| IC50 varies with enzyme conc. | Irreversible inhibition or tight-binding. | Check for time-dependent inhibition. Pre-incubate for different durations. |
| Non-sigmoidal dose response | Aggregation or solubility limit. | Add 0.01% Triton X-100. Check compound solubility in buffer. |
References
-
Koparir, M. et al. (2013). Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives.[1][3][4][5][6][7][8][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Khan, I. et al. (2010). Urease inhibitory activity of 1,3,4-oxadiazole derivatives.[1][10] Chemical Biology & Drug Design. Link
-
Baig, M.W. et al. (2020). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives.[1] Biochemistry Research International. Link
-
Irfan, A. et al. (2020).[3][6] Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors.[2] Molecules.[2][4][5][6][7][8][9][10][12][13][14][15] Link
-
Dahab, M.A. et al. (2021). Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives as Potential Antitumor Agents.[6] ACS Omega. Link
Sources
- 1. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis, anti-inflammatory activity, and molecular docking studies of some novel Mannich bases of the 1,3,4-oxadiazole-2(3H)-thione scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry
Abstract
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a detailed technical guide on the application of a specific derivative, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol . We explore its synthesis, established and potential biological activities, and provide detailed, field-proven protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound as a lead structure or key intermediate in novel therapeutic agent discovery.[4]
Introduction: The Significance of the Scaffold
The 1,3,4-oxadiazole nucleus is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its value in drug design is attributed to its favorable physicochemical properties: it is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding, and metabolically stable.[5][6] The specific compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, incorporates three key structural motifs that contribute to its pharmacological potential:
-
1,3,4-Oxadiazole Core: Provides the foundational scaffold, enhancing biological efficacy.[1]
-
5-(4-Bromophenyl) Group: The bromophenyl moiety can increase lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets.[4]
-
2-Thiol Group: This reactive group is crucial. It exists in a thiol-thione tautomerism, enhances a range of biological activities, and provides a synthetic handle for creating diverse libraries of derivatives.[7][8]
This compound serves as a valuable building block for developing novel agents, particularly in oncology and infectious diseases.[4]
Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][8] This protocol outlines the synthesis starting from 4-bromobenzohydrazide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
Materials:
-
4-Bromobenzohydrazide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath to 0-5 °C.
-
Formation of Hydrazide Salt: To the cooled ethanolic KOH solution, add 4-bromobenzohydrazide (0.1 mol) portion-wise while stirring. Continue stirring for 15 minutes to ensure complete salt formation.
-
Causality Note: The basic medium deprotonates the terminal amine of the hydrazide, increasing its nucleophilicity for the subsequent reaction.
-
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (0.12 mol) dropwise to the reaction mixture over 30 minutes. Maintain the temperature below 10 °C. The mixture will turn yellow, indicating the formation of the potassium dithiocarbazinate salt intermediate.
-
Cyclization via Reflux: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, equip the flask with a condenser and heat the mixture to reflux gently for 8-10 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates successful cyclization.
-
Causality Note: Heating provides the activation energy needed for the intramolecular cyclization and elimination of a water molecule (or H₂S in this pathway), leading to the formation of the stable 1,3,4-oxadiazole ring.
-
-
Isolation of the Product: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 300 mL of ice-cold distilled water. Stir for 15 minutes.
-
Acidification: Acidify the aqueous solution by slowly adding dilute HCl until the pH is approximately 2-3. A solid precipitate will form.
-
Causality Note: Acidification protonates the thiol group, converting the soluble potassium salt into the insoluble thiol form, causing it to precipitate out of the aqueous solution.
-
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities. Recrystallize the crude product from ethanol to obtain a pure, white amorphous solid.[4]
Validation: The final product should be characterized by determining its melting point (reported as 190-196 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.[4][7]
Applications in Medicinal Chemistry & Biological Activity
The 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol scaffold is a versatile starting point for developing agents targeting a range of diseases.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole are well-documented as potent anticancer agents, acting through diverse mechanisms of action.[9][10][11]
-
Mechanism of Action: The antiproliferative effects of this class of compounds are often attributed to the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation.[12] These targets include telomerase, histone deacetylases (HDACs), thymidylate synthase, and various kinases like VEGFR-2.[12][13][14][15] The thiol group can act as a zinc-binding group in metalloenzymes like HDACs, while the planar oxadiazole ring can participate in stacking interactions.
-
Hypothesized Target Inhibition Pathway:
Caption: Conceptual pathway for enzyme inhibition-mediated anticancer activity.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat resistance.[16][17] The presence of the 2-thiol group is known to enhance antibacterial and antifungal properties.[7]
-
Spectrum of Activity: Derivatives have shown significant activity against a broad range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus species, Candida albicans).[6][16][18]
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include disruption of cell wall synthesis, inhibition of essential enzymes, and interference with microbial nucleic acid synthesis. The thiol group can chelate metal ions essential for microbial enzyme function.
Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀) in a cancer cell line (e.g., A549 human lung cancer cells).[13]
Materials:
-
Target cancer cell line (e.g., A549)
-
DMEM or appropriate cell culture medium with 10% FBS
-
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
-
DMSO (cell culture grade)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[13]
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Causality Note: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains, following CLSI guidelines.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
-
DMSO
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in MHB across a 96-well plate, typically from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative results from biological assays should be summarized in clear, concise tables.
Table 1: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | A549 (Lung) | 7.5 |
| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast) | 12.2 |
| Cisplatin (Control) | A549 (Lung) | 5.1 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 16 | 32 |
| Ampicillin (Control) | 0.5 | 8 |
Conclusion and Future Perspectives
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a highly promising scaffold in medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for further exploration. Future research should focus on the strategic derivatization of the thiol group to generate novel libraries of compounds. These second-generation molecules can then be screened to identify candidates with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, ultimately paving the way for the development of next-generation therapeutics.
References
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). Google AI Search.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Chem-Impex.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules.
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Blago Fund.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences.
- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.
- A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical Sciences and Research.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry.
- 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules.
- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules.
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- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
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- 12. mdpi.com [mdpi.com]
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- 15. ijnrd.org [ijnrd.org]
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- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol as a Versatile Ligand in Coordination Chemistry
Introduction: The Emerging Significance of 1,3,4-Oxadiazole Scaffolds in Coordination Chemistry
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a privileged structure in drug discovery.[2] When functionalized with a thiol group at the 2-position and a tunable aryl substituent at the 5-position, such as in 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, this molecule transforms into a highly versatile ligand for coordination chemistry. The presence of multiple heteroatoms (N, O, S) provides several potential coordination sites, allowing for the formation of stable complexes with a variety of transition metals.[4][5]
The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, a phenomenon attributed to the principles of chelation therapy.[6] Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes and subsequent interaction with intracellular targets.[7] This guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol as a ligand, with a focus on the protocols for synthesizing its metal complexes and evaluating their potential as antimicrobial and anticancer agents.[8]
Part 1: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving a two-step reaction sequence from the corresponding benzoic acid. The general pathway involves the conversion of the carboxylic acid to its acid hydrazide, followed by cyclization with carbon disulfide in a basic medium.[4]
Protocol 1: Synthesis of 4-Bromobenzohydrazide
This initial step converts the commercially available 4-bromobenzoic acid into its more reactive hydrazide derivative.
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dry benzene (or other suitable inert solvent)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
A solution of 4-bromobenzoic acid (0.1 mol) in dry benzene (100 mL) is taken in a round-bottom flask.
-
Thionyl chloride (0.12 mol) is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is refluxed for 4-6 hours until the evolution of HCl gas ceases.
-
The excess thionyl chloride and benzene are removed under reduced pressure using a rotary evaporator to obtain 4-bromobenzoyl chloride.
-
The crude 4-bromobenzoyl chloride is dissolved in a minimal amount of dry benzene and added dropwise to a well-stirred solution of hydrazine hydrate (0.2 mol) in an ice bath.
-
The reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting solid precipitate, 4-bromobenzohydrazide, is filtered, washed with cold water, and recrystallized from ethanol to afford pure crystals.
Protocol 2: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
This is the key cyclization step to form the desired oxadiazole thiol ligand.
Materials:
-
4-Bromobenzohydrazide (from Protocol 1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Concentrated Hydrochloric acid (HCl)
-
Magnetic stirrer and heating mantle
-
pH paper or meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve potassium hydroxide (0.15 mol) in 95% ethanol (200 mL) in a round-bottom flask.
-
Add 4-bromobenzohydrazide (0.1 mol) to the alcoholic KOH solution and stir until it dissolves completely.
-
Add carbon disulfide (0.15 mol) dropwise to the reaction mixture at room temperature. A yellowish precipitate may start to form.
-
The mixture is then heated under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The resulting solid residue is dissolved in water and acidified with concentrated HCl to a pH of approximately 2-3.
-
The precipitated solid, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture to obtain a pure product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.
Part 2: Synthesis of Metal Complexes
The thione group in 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol can exist in tautomeric equilibrium with the thiol form, with the thiol form being favored in the deprotonated state for coordination with metal ions. The nitrogen atom of the oxadiazole ring can also act as a coordination site, making the ligand potentially bidentate.
Protocol 3: General Procedure for the Synthesis of Metal(II) Complexes
This protocol can be adapted for various divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
-
Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the ligand, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (2 mmol), in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 3-5 hours. The formation of a colored precipitate indicates the formation of the complex.
-
After cooling to room temperature, the precipitated metal complex is collected by filtration.
-
The complex is washed with ethanol and then with diethyl ether to remove any unreacted starting materials.
-
The final product is dried in a desiccator over anhydrous CaCl₂.
Part 3: Physicochemical Characterization
Thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their structure and purity.
Table 1: Expected Physicochemical and Spectroscopic Data
| Compound/Complex | Molecular Formula | Molecular Weight ( g/mol ) | Color | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(C-S) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-S) |
| Ligand (L) | C₈H₅BrN₂OS | 257.11 | Off-white | >200 | ~1610 | ~780 | - | - |
| [Co(L)₂] | C₁₆H₈Br₂CoN₄O₂S₂ | 571.13 | Blue/Green | >300 | ~1590 | ~760 | ~450-500 | ~350-400 |
| [Ni(L)₂] | C₁₆H₈Br₂N₄NiO₂S₂ | 570.89 | Green | >300 | ~1595 | ~765 | ~450-500 | ~350-400 |
| [Cu(L)₂] | C₁₆H₈Br₂CuN₄O₂S₂ | 575.75 | Green/Brown | >300 | ~1585 | ~755 | ~450-500 | ~350-400 |
| [Zn(L)₂] | C₁₆H₈Br₂N₄O₂S₂Zn | 577.59 | White | >300 | ~1600 | ~770 | ~450-500 | ~350-400 |
Note: The exact values may vary depending on the experimental conditions. The shifts in the IR frequencies of the C=N and C-S bands upon complexation are indicative of coordination.
Part 4: Application in Biological Systems
Metal complexes of 1,3,4-oxadiazole derivatives have shown significant potential as antimicrobial and anticancer agents.[5][8] The following protocols provide a framework for evaluating the biological activity of the newly synthesized complexes.
Protocol 4: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is a standard preliminary test to assess the antimicrobial activity of new compounds.
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strains: Candida albicans
-
Nutrient Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled agar medium into sterile Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a loopful of the test organism in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar plates.
-
Prepare solutions of the synthesized ligand and metal complexes in DMSO at a concentration of 1 mg/mL.
-
Add 100 µL of each test solution to the respective wells. Use DMSO as a negative control and the standard drug solution as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, HepG2 - liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
DMSO
-
Multi-well plate reader
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (ligand and metal complexes) and the standard drug in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (standard drug).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of the Biological Evaluation Workflow
Caption: Workflow for evaluating the biological activity of the synthesized compounds.
Conclusion and Future Perspectives
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a readily accessible and highly versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal ions opens up avenues for the development of novel therapeutic agents and functional materials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological potential of these compounds. Future research could focus on expanding the range of metal ions used, exploring different substitution patterns on the phenyl ring to modulate activity, and elucidating the precise mechanisms of action of the most potent complexes. Such studies will undoubtedly contribute to the growing importance of 1,3,4-oxadiazole-based metal complexes in the field of medicinal chemistry.
References
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
-
(Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization and in vitro Antimicrobial Activity of Co(II), Cu(II), Zn(II), Cd(II) and Sn(II) Ions with {[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic Acid. ResearchGate. [Link]
-
Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Iraqi Journal of Science. [Link]
-
Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. National Library of Medicine. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
(PDF) Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes. ResearchGate. [Link]
-
Review of synthesis process of 1,3,4-oxadiazole analogs. Growing Science. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Library of Medicine. [Link]
-
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]
-
(PDF) DENSITY FUNCTIONAL THEORY STUDY OF 5-PHENYL-1,3,4- OXADIAZOLE-2-THIOL AND ITS DERIVATIVES AS PHOTOSENSITIZERS FOR DYE-SENSITIZED SOLAR CELLS. ResearchGate. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. [Link]
-
5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol ,41421-19-6. Chemcd. [Link]
-
Synthesis, Characterization and in vitro Antimicrobial Activity of Co(II), Cu(II), Zn(II), Cd. Asian Journal of Chemistry. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed Central. [Link]
-
5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | CAS 203342-22-7. SYNTHON-CHEMICAL. [Link]
-
Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]
-
Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Lifesciences Intelligence Hub. [Link]
-
Synthesis and Characterization of Co(II), Ni(II), Cu(II), and Pd(II) Complexes with Thio-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Synthesis and Screening of New[5]Oxadiazole,[4]Triazole, and[4]Triazolo[4,3-b][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]
-
Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7. J-Stage. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Library of Medicine. [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. PharmaTutor. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]
-
Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Journal of Applied Pharmaceutical Science. [Link]
-
Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7. ResearchGate. [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]
-
Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. [Link]
-
Studies on Metal Complexes of 3-N Methylanilinomethyl-5-O-Chlorophenyl- 1,3,4-Oxadiazole-2-Thione. TSI Journals. [Link]
Sources
- 1. chemcd.com [chemcd.com]
- 2. ijari.org [ijari.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. asianpubs.org [asianpubs.org]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Synthesis
Ticket ID: OXD-BR-502 Status: Escalated to Senior Application Scientist Subject: Optimization of Yield and Purity for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Core Directive: The "Gold Standard" Protocol
Based on field-validated methodology and thermodynamic stability of the 4-bromophenyl moiety.
The synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol typically proceeds via the cyclization of 4-bromobenzohydrazide with carbon disulfide (
Optimized Reaction Workflow
Reagents:
-
4-Bromobenzohydrazide (1.0 eq)
-
Carbon Disulfide (
) (2.5 eq) — Excess required due to volatility. -
Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: Ethanol (95% or Absolute)
Step-by-Step Protocol:
-
Salt Formation (The Critical Phase):
-
Dissolve 1.0 eq of KOH in absolute ethanol.
-
Add 1.0 eq of 4-bromobenzohydrazide. Note: The Br-substituent reduces solubility; ensure full dissolution before proceeding.
-
Cool the solution to 0–5°C in an ice bath.
-
Add
dropwise. Why? Exothermic addition can boil off . -
Stir at room temperature for 12–16 hours. A solid precipitate (Potassium 3-(4-bromobenzoyl)dithiocarbazinate) should form.
-
-
Cyclization (The Yield Maker):
-
Reflux the mixture for 6–8 hours. Evolution of
(rotten egg smell) indicates cyclization is occurring. -
Checkpoint: The reaction mixture should turn from a suspension to a clearer solution as the salt cyclizes and dissolves (or forms a fine suspension).
-
-
Work-up & Isolation:
-
Concentrate the solvent to 1/3 volume under reduced pressure.
-
Dilute with ice-cold water.
-
Acidification: Dropwise addition of 10% HCl with vigorous stirring.
-
Target pH: 2–3.[1] Crucial: Do not drop below pH 1 to avoid ring hydrolysis; do not stop at pH 5 or the thiol will remain as a salt.
-
Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (9:1).
-
Mechanism & Logic (Visualized)
The following diagram illustrates the reaction pathway, highlighting the critical intermediate where most yield loss occurs.
Caption: Reaction pathway showing the conversion of hydrazide to the critical dithiocarbazinate intermediate, followed by cyclization to the target oxadiazole.
Troubleshooting Hub (FAQs)
Phase 1: Reaction Setup
Q: My hydrazide isn't dissolving in ethanol. Can I add water? A: Avoid adding water during the initial stage. The 4-bromophenyl group increases lipophilicity, making the hydrazide less soluble than unsubstituted analogues.
-
Solution: Use a mixture of Ethanol:DMF (4:1) or switch to pure Pyridine (though Pyridine makes work-up harder).
-
Why: Water competes with the hydrazide for
and can hydrolyze the intermediate salt.
Q: I smell
-
Solution: Ensure the temperature is 0–5°C during addition. The reaction of Hydrazide +
should form the salt first. should only evolve during the reflux (cyclization) stage.
Phase 2: Work-up & Purity
Q: The product is an oily/sticky gum, not a solid.
A: This usually indicates trapped sulfur or unreacted
-
Solution: Triturate the oil with cold diethyl ether or petroleum ether. This dissolves the impurities and induces crystallization of the oxadiazole.
-
Prevention: Ensure you reflux long enough (monitor via TLC) to consume the intermediate salt completely.
Q: My yield is <40%. Where did I lose the product? A: The most common loss point is the acidification step .
-
Diagnostic: Check the pH of your filtrate. If it is >4, your product is likely still dissolved as the potassium thiolate salt.
-
Fix: Add more HCl until pH 2 is reached. The thiol form is insoluble in water and will precipitate.
Q: The melting point is lower than literature values (Exp: 190°C vs Lit: ~218°C). A: You likely have the 1,3,4-thiadiazole isomer or elemental sulfur contamination.
-
Purification: Recrystallize from Ethanol.[2] If the impurity persists, dissolve in 10% NaOH, filter (removing non-acidic impurities like sulfur/thiadiazoles), and re-precipitate with HCl.
Advanced Optimization: Data & Green Alternatives
For researchers seeking yields >85%, conventional heating is often the bottleneck. Microwave-assisted synthesis is the superior method for this specific scaffold.
Method Comparison Table
| Parameter | Conventional Reflux | Microwave Irradiation (MW) | Ultrasound Assisted |
| Reaction Time | 8 – 16 Hours | 10 – 15 Minutes | 1 – 2 Hours |
| Typical Yield | 65 – 75% | 88 – 94% | 78 – 85% |
| Solvent | Ethanol (Large Vol) | Ethanol (Min) or Solvent-free | Ethanol |
| Purity (Crude) | Moderate (Requires Recryst.) | High | Moderate |
| Energy Efficiency | Low | High | Medium |
Tautomerism Note (Critical for Analysis)
Be aware that 5-substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1][3]
-
Solid State: Predominantly exists as the Thione (NH/C=S).
-
Solution: Equilibrium depends on solvent polarity.
-
Impact: In IR spectroscopy, you may see a strong
band (~1350 cm⁻¹) and a weak band (~2550 cm⁻¹). This is not an impurity; it is the nature of the molecule.
References
-
Microwave-Assisted Synthesis: International Journal of Pharmaceutical Sciences. (2025).[4][5][6] "Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives." 7
-
Reaction Mechanism & CS2 Chemistry: Molecular Diversity. (2025).[4][5][6] "Carbon disulfide (CS2): chemistry and reaction pathways." 5[3][5][8][9]
-
Synthesis Strategies & Tautomerism: Journal of Chemical Reviews. (2022).[1][3][10] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." 3[3][5][8][9][11]
-
Troubleshooting & Impurities: BenchChem Technical Guide. "Troubleshooting by-product formation in oxadiazole synthesis." 12[1][3][5][8][9][10][11]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. bingol.edu.tr [bingol.edu.tr]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. CS2/KOH System-Promoted Stereoselective Synthesis of (E)-Alkenes from Diarylalkynes and a "Hidden" Zinin-Type Reduction of Nitroarenes into Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. isca.me [isca.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
side reactions in the synthesis of 1,3,4-oxadiazoles from hydrazides
This guide serves as a specialized technical support hub for the synthesis of 1,3,4-oxadiazoles from hydrazide precursors. It is designed to move beyond standard textbook procedures, addressing the specific failure modes, side reactions, and optimization strategies required in high-stakes research environments.
Topic: Troubleshooting Side Reactions & Optimization in Hydrazide Cyclization Lead Scientist: Senior Application Specialist, Heterocycle Chemistry Division
Core Synthesis Protocols & Mechanistic Failure Modes
The synthesis of 1,3,4-oxadiazoles generally proceeds via two primary pathways: Dehydrative Cyclization (from diacylhydrazines) and Oxidative Cyclization (from acylhydrazones). Each has distinct kinetic traps and side reactions.
Module A: Dehydrative Cyclization (POCl₃/SOCl₂ Method)
This is the "workhorse" method but is prone to charring and incomplete cyclization.
The Pathway & Critical Intermediates
The reaction proceeds through a diacylhydrazine intermediate, which must be activated (usually by phosphorylation) to form an imidoyl chloride-like species before ring closure.
Figure 1: Mechanistic pathway of POCl₃-mediated cyclization. The yellow node represents the most common stalling point.
Troubleshooting Guide: POCl₃ Method
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | NMR: Two carbonyl peaks (~160-170 ppm). MS: M+18 (relative to product). | Incomplete Cyclization. The diacylhydrazine formed but failed to dehydrate. | Increase temp to reflux (100°C+). Add excess POCl₃ (5-10 eq). Ensure anhydrous conditions. |
| Charring / Black Tar | TLC: Baseline streak.[1] Yield: <10%. | Harsh Dehydration. Substrate is electron-rich or sensitive to strong acid/heat. | Switch to milder reagents: Burgess Reagent or TsCl/Pyridine . Reduce temp to 60°C. |
| Product is a Thiadiazole | MS: Isotope pattern shows Sulfur (M+2 ~4.4%). | Reagent Contamination. Used Lawesson’s reagent hoping for O-cyclization? | Lawesson’s reagent converts C=O to C=S, leading to 1,3,4-thiadiazoles . Use POCl₃ or Burgess reagent for oxadiazoles. |
| Reversion to Hydrazide | TLC: Spot matches starting material. | Hydrolysis. The imidoyl intermediate reacted with water instead of cyclizing. | Ensure system is closed/dry. Quench POCl₃ carefully into ice/ammonia after cooling to 0°C. |
Module B: Oxidative Cyclization (I₂ / Hypervalent Iodine)
Used when starting from aldehydes (forming acylhydrazones in situ). This method is milder but sensitive to redox side reactions.
The Pathway & Side Reactions
Oxidative cyclization involves the formation of an acylhydrazone, followed by oxidation of the C-N bond to form a diazenyl intermediate that undergoes intramolecular nucleophilic attack.
Figure 2: Oxidative cyclization pathway showing hydrolysis and over-oxidation risks.
Troubleshooting Guide: Oxidative Method
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Reversion to Aldehyde | NMR: Aldehyde proton (~10 ppm) reappears. | Hydrazone Hydrolysis. The equilibrium shifted back due to moisture/acid. | Add 3Å molecular sieves. Use K₂CO₃ to buffer the HI generated during I₂ oxidation. |
| Complex Mixture | TLC: Multiple spots, some UV active, some not. | Over-oxidation. Cleavage of the N-N bond. | Control oxidant stoichiometry (1.0–1.1 eq). Add oxidant slowly at 0°C. |
| No Reaction | TLC: Only acylhydrazone visible. | Steric Hindrance. Bulky groups prevent the s-cis conformation required for closure. | Switch to PhI(OAc)₂ (PIDA) in DCM, which proceeds via a more reactive intermediate than I₂. |
Frequently Asked Questions (FAQ)
Q1: How do I distinguish the diacylhydrazine intermediate from the 1,3,4-oxadiazole product?
A: This is the most common confusion.
-
1,3,4-Oxadiazole:
-
13C NMR: The C2/C5 carbons appear at 160–165 ppm .
-
1H NMR: No NH protons.
-
IR: Characteristic (C=N) stretch at ~1610–1640 cm⁻¹.
-
-
Diacylhydrazine (Intermediate):
-
13C NMR: Carbonyl carbons often appear slightly downfield (165–175 ppm ).
-
1H NMR: Two distinct NH protons (broad singlets, usually >9 ppm) are visible in DMSO-d6.
-
IR: Strong Carbonyl (C=O) stretch at ~1660–1700 cm⁻¹.
-
Q2: I am using CS₂ to make a 1,3,4-oxadiazole-2-thione, but I'm getting S-alkylation. Why?
A: The oxadiazole-2-thione ring exists in a tautomeric equilibrium between the thione (NH, C=S) and thiol (SH, C-N) forms.
-
The Issue: If you add an alkyl halide (R-X) to the reaction mixture in situ or during workup with base, the sulfur is a better nucleophile (soft) than the nitrogen (hard).
-
The Fix: If you want the N-alkyl product, you cannot alkylate the thione directly. You must use a substituted hydrazine (R-NH-NH₂) at the start. If you want the S-alkyl (thioether) product, proceed with alkylation in basic conditions.
Q3: Can I use POCl₃ with acid-sensitive protecting groups (e.g., Boc)?
A: No. POCl₃ generates HCl gas and requires high temperatures. Boc groups will be cleaved instantly.
-
Alternative: Use Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) in THF at reflux. It is a neutral, mild dehydrating agent that tolerates Boc, Cbz, and acetals.
-
Protocol: Dissolve diacylhydrazine in THF, add 2.0 eq Burgess reagent, reflux for 2-4 hours.
Q4: My oxidative cyclization with Iodine is stalling. Can I heat it?
A: Heating I₂ reactions often leads to sublimation of iodine and loss of stoichiometry.
-
Optimization: Instead of heat, add a transition metal catalyst. CuI (10 mol%) or FeCl₃ can catalyze the oxidative closure, allowing the reaction to proceed at room temperature.
Experimental Validation Protocols
Protocol A: Differentiation of Product vs. Intermediate (TLC Stain)
Do not rely solely on UV.
-
Eluent: 5% MeOH in DCM.
-
Stain: 2,4-DNP (Dinitrophenylhydrazine).
-
Result:
-
Hydrazides/Hydrazones: Turn yellow/orange immediately (positive for carbonyls/hydrazines).
-
1,3,4-Oxadiazole: usually UV active but DNP negative (the ring is stable and lacks a reactive carbonyl/hydrazine moiety).
-
Protocol B: "Rescue" of Failed POCl₃ Cyclization
If you isolate the sticky diacylhydrazine intermediate:
-
Dissolve the intermediate in Toluene (not ethanol/water).
-
Add Thionyl Chloride (SOCl₂) (3 eq) and a catalytic drop of DMF .
-
Reflux for 3 hours. The Vilsmeier-Haack-type activation by DMF/SOCl₂ is often more potent than POCl₃ for stubborn substrates.
References
-
Iodine-Mediated Oxidative Cyclization
-
POCl3/Cyclodehydration Method
- Title: Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
- Source: Arabian Journal of Chemistry, 2022.
-
URL:[Link]
-
General Synthesis & Side Reactions
-
Alternative Oxidative Methods (Hypervalent Iodine)
- Title: Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom
- Source: Beilstein Journal of Organic Chemistry, 2022.
-
URL:[Link]
Sources
- 1. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
stability issues of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol in different solvents
Welcome to the technical support center for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common stability issues encountered during experimentation. By understanding the underlying chemical principles of this molecule, you can ensure the integrity and reproducibility of your results.
Introduction to the Molecule
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and the presence of the thiol group offers a versatile handle for further chemical modifications.[2][3] However, the very features that make this molecule attractive also contribute to its potential stability issues in various solvents and experimental conditions. A critical aspect of its chemistry is the existence of thiol-thione tautomerism, which can influence its reactivity, solubility, and stability.[4]
Thiol-Thione Tautomerism: A Key Consideration
The 2-thiol group on the 1,3,4-oxadiazole ring exists in equilibrium with its thione tautomer. This equilibrium can be influenced by the solvent, pH, and temperature of the environment. Understanding this tautomerism is crucial, as the two forms can exhibit different chemical properties and reactivity.
Caption: Thiol-Thione Tautomerism of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol in solution.
Issue 1: My compound precipitates out of solution, especially in aqueous buffers.
-
Question: I dissolved my compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer. Shortly after, I noticed the formation of a precipitate. Is my compound unstable in the buffer?
-
Answer and Troubleshooting Steps:
While instability could be a factor over time, the more immediate cause is likely poor aqueous solubility. 5-Aryl-1,3,4-oxadiazole-2-thiols are generally lipophilic molecules with limited solubility in water.
Causality: When a concentrated DMSO stock is introduced into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.
Workflow to Address Precipitation:
Caption: Workflow for addressing compound precipitation.
Step-by-Step Protocol:
-
Determine Approximate Solubility: Before your main experiment, perform a small-scale test. Add your DMSO stock to the aqueous buffer at various final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to visually determine the concentration at which precipitation occurs.
-
Use a Co-solvent: If the required concentration is above the solubility limit, consider adding a biocompatible co-solvent to your aqueous buffer. Ethanol or polyethylene glycol 400 (PEG400) at low percentages (e.g., 1-5%) can significantly improve solubility. Always run a vehicle control with the same co-solvent concentration to rule out any effects on your assay.
-
Optimize the Dilution Method: When diluting your DMSO stock, add the stock solution to a vigorously vortexing or sonicating tube of the aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <1%) and consistent across all experimental conditions, including controls.[1]
-
Issue 2: I observe a color change in my solution over time.
-
Question: My solution of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol in DMSO, which was initially colorless to pale yellow, has turned a deeper yellow or brownish color after being stored at room temperature for a few days. What is happening?
-
Answer and Troubleshooting Steps:
A color change is a strong indicator of chemical degradation. The thiol group is susceptible to oxidation, which can lead to the formation of colored byproducts such as disulfides. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Potential Degradation Pathway:
Caption: Potential degradation pathways for the compound.
Preventative Measures:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol immediately before use.
-
Proper Storage of Stock Solutions: If you must store stock solutions, do so under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. Use vials with tight-fitting septa to minimize air exposure.
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidative degradation.
-
Use High-Purity Solvents: Solvents can contain impurities, such as peroxides in older ethers or trace metals, that can initiate degradation. Use fresh, high-purity, anhydrous solvents when preparing stock solutions.
-
Issue 3: I am seeing a loss of my compound's activity in my biological assay.
-
Question: My compound showed good activity when I first tested it, but subsequent experiments using the same stock solution are showing diminished or no activity. Why is this happening?
-
Answer and Troubleshooting Steps:
A loss of biological activity is often linked to the chemical degradation of the compound. The 1,3,4-oxadiazole ring system, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.
Causality: If your assay buffer has a pH that is significantly acidic or basic, it may be causing the slow hydrolysis of the oxadiazole ring, leading to inactive, ring-opened products. Studies on similar 1,3,4-oxadiazole derivatives have shown susceptibility to degradation under such conditions.
Protocol for Investigating and Mitigating Activity Loss:
-
pH Assessment: Check the pH of your assay buffer. If it is outside the range of pH 4-8, consider if it's possible to adjust it to be closer to neutral without affecting your assay.
-
Time-Course Experiment: Perform a time-course experiment where you incubate the compound in your assay buffer for different durations (e.g., 0, 1, 2, 4, 8 hours) before initiating the assay. A time-dependent decrease in activity will point towards instability in the buffer.
-
Analytical Confirmation (HPLC): If you have access to HPLC, you can directly monitor the stability of your compound in the assay buffer over time.
-
Prepare a solution of your compound in the buffer at the final assay concentration.
-
Inject a sample at time zero.
-
Incubate the solution under the assay conditions (temperature, light).
-
Inject samples at various time points and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
FAQs: Handling, Storage, and Solvent Selection
Q1: What is the best solvent to use for making a stock solution of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol?
A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions due to their high solvating power for this class of compounds.[5][6] For applications where DMSO or DMF are not suitable, ethanol can also be used, although the achievable concentration may be lower.[4][7]
Q2: How should I store the solid compound for long-term use?
A2: The solid form of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is expected to be more stable than its solutions. For long-term storage, keep the solid in a tightly sealed container, protected from light, in a desiccator at 2-8°C. For very long-term storage, -20°C is recommended.[8]
Q3: Is this compound stable in methanol? I need to use it for a reaction.
A3: Methanol is a suitable solvent for many reactions involving 1,3,4-oxadiazole-2-thiols.[9] However, as with any protic solvent, the stability can be influenced by the presence of acidic or basic reagents. It is always best to monitor the reaction by a technique like thin-layer chromatography (TLC) to ensure the starting material is not degrading under the reaction conditions.
Q4: Can I use water to dissolve this compound?
A4: Direct dissolution in water is not recommended due to the compound's poor aqueous solubility. It is best to first dissolve it in a water-miscible organic solvent like DMSO and then dilute it into an aqueous solution, as described in the Troubleshooting Guide.
Summary of Solvent and Stability Data
| Solvent/Condition | Recommendation/Observation | Rationale/Reference |
| DMSO, DMF | Recommended for stock solutions. | High solvating power for this class of compounds.[5][6] |
| Ethanol, Methanol | Good for intermediate dilutions and some reactions. | Protic nature may influence stability with certain reagents.[7][9] |
| Acetonitrile | Suitable for analytical purposes (e.g., HPLC). | Common mobile phase component for related compounds. |
| Aqueous Buffers (pH 4-8) | Use with caution; precipitation is a risk. | Compound has low aqueous solubility. Stability is generally higher in this pH range. |
| Acidic Conditions (pH < 4) | Potential for hydrolysis and degradation. | The oxadiazole ring can be susceptible to acid-catalyzed hydrolysis. |
| Basic Conditions (pH > 8) | Potential for hydrolysis and degradation. | The oxadiazole ring can be susceptible to base-catalyzed hydrolysis. |
| Exposure to Light | Avoid. | Can catalyze oxidative degradation of the thiol group. |
| Elevated Temperatures | Avoid for solutions. | Accelerates the rate of degradation. |
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 77(11), 1545-1555.
- Gürsoy, E., & Güzeldemirci, N. U. (2007). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 1-12.
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). 5-Furan-2yl[1][4][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. Available from: [Link]
-
Krasavin, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molbank, 2022(4), M1487. Available from: [Link]
- Singh, P., & Kumar, V. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of PharmTech Research, 6(2), 565-573.
- Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791.
- Bhatti, M. F., Waseem, M., Chughtai, A. A. S., Khan, M. A., Ashraf, M., & Saeed, A. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(1), 142-149.
- Pathak, S., & Rajput, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54.
-
El-Sayed, N. N. E., Al-Abdullah, E. S., & Abdel-Aziz, H. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(22), 7934. Available from: [Link]
-
Bieliauskas, A., & Šačkus, A. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(6), 1374. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Status: Operational Ticket ID: SC-OXD-005 Assigned Specialist: Senior Application Scientist Subject: Optimization, Safety, and Troubleshooting for Scale-Up Protocols
Executive Summary
You are encountering challenges in the scale-up synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol . This heterocycle is a critical pharmacophore, but its synthesis at scale (>100g) introduces hazards and quality control issues not seen in milligram batches.
This guide addresses the three primary bottlenecks:
-
The CS₂ Vector: Managing the extreme flammability and volatility of Carbon Disulfide during the cyclization.
-
The Tautomer Trap: Analytical confusion arising from the thione-thiol equilibrium.
-
H₂S Management: Safe handling of toxic off-gassing during the acidification/work-up phase.
Module 1: The Synthetic Route & Critical Control Points
The industrial standard route involves the cyclization of 4-bromobenzohydrazide with carbon disulfide (CS₂) in the presence of a base (KOH).
Workflow Diagram
Figure 1: Step-wise synthetic pathway identifying critical exothermic and hazard points.[1]
Module 2: Troubleshooting The Cyclization (The CS₂ Step)
Context: The reaction between 4-bromobenzohydrazide and CS₂ is the most hazardous step. CS₂ has a flash point of -30°C and an auto-ignition temperature of only 100°C (steam pipes can ignite it).
FAQ: Process Safety & Yield Loss
Q: My yield is consistently lower on scale (50%) compared to the pilot (85%). Why? A: You are likely losing CS₂ to evaporation before it reacts.[2]
-
Root Cause: CS₂ boils at 46°C. In small flasks, air cooling is sufficient. On a large scale, the exotherm from the base addition pushes the internal temperature past 46°C rapidly, flashing off the CS₂ through the condenser.
-
Solution:
-
Stoichiometry: Increase CS₂ equivalents from 1.1 to 1.5 to account for headspace loss.
-
Cooling: Chill the ethanolic KOH/hydrazide mixture to 0–5°C before adding CS₂.
-
Condenser: Use a double-surface condenser (coil + jacket) with coolant at -10°C.
-
Q: The reaction mixture turned into a solid block during the CS₂ addition. How do I stir this? A: This is the "Dithiocarbazate Stall."
-
Mechanism: The intermediate potassium dithiocarbazate salt is less soluble in ethanol than the starting hydrazide. It precipitates rapidly, seizing the impeller.
-
Corrective Action:
-
Do NOT add more solvent immediately. This dilutes the base and slows the cyclization.
-
Switch Impellers: Use a high-torque overhead stirrer with an anchor or helical blade, not a magnetic stir bar.
-
Temperature Ramp: Once the CS₂ is added, slowly heat to reflux. The salt will dissolve/react as it converts to the oxadiazole ring.
-
Module 3: Work-Up & H₂S Management
Context: The final step involves acidifying the reaction mixture (pH 2-3) to precipitate the thiol. This releases Hydrogen Sulfide (H₂S) gas, which is lethal at high concentrations.
Protocol: The "Closed-Loop" Acidification
WARNING: Never perform this step in an open vessel on the bench.
-
Setup: The reactor must be vented through a scrubber system.
-
Reagent: Use dilute HCl (10-15%). Concentrated HCl generates H₂S too vigorously.
-
Scrubber Architecture:
Figure 2: Mandatory dual-stage scrubber system for H₂S neutralization.
Q: The product precipitates as a sticky gum, not a powder. How do I fix this? A: This is usually due to rapid acidification trapping impurities.
-
The Fix: Acidify slowly at 0-5°C. Dropwise addition of HCl allows crystal growth rather than amorphous crashing. If gumming occurs, reheat the mixture to 50°C (if stable) and let it cool slowly with vigorous stirring.
Module 4: Analytical Validation (The Thione-Thiol Problem)
Context: Users often reject batches because the NMR or IR data suggests the structure is incorrect.
Troubleshooting Table: Thiol vs. Thione
| Observation | User Interpretation | Technical Reality | Action Required |
| NMR: Peak at 13.5-14.0 ppm (broad singlet). | "There is an NH proton. The cyclization failed; I still have hydrazide." | Normal. The compound exists predominantly as the thione (NH-C=S) tautomer in solution (DMSO-d6). | Pass the batch. This is the correct signature for the target molecule [1]. |
| IR: Strong band at 1250-1300 cm⁻¹ (C=S). | "I see a thiocarbonyl. Where is the S-H stretch?" | Normal. In the solid state, the thione form dominates. The S-H stretch (2500-2600 cm⁻¹) is often weak or absent. | Pass the batch. Rely on Mass Spec for confirmation if needed. |
| Solubility: Insoluble in non-polar solvents. | "My thiol should be lipophilic." | The thione form is more polar due to the N-H bond. | Use DMF or DMSO for analysis. |
Mechanism of Tautomerism: The 1,3,4-oxadiazole-2-thiol (Structure A) is in equilibrium with 1,3,4-oxadiazole-2(3H)-thione (Structure B).
-
Structure A: -C=N- + -SH
-
Structure B: -C-NH- + C=S
-
Note: The thione form (B) is generally more stable in the solid state and polar solvents [2].
References
-
Koparir, M., Cetin, A., & Cansiz, A. (2005). 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol and Their Thiol-Thione Tautomerism.[3] Molecules, 10(4), 475-480. Link
-
Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-substituted-5-(4-chlorophenyl)-1,3,4-oxadiazoles. Biological & Pharmaceutical Bulletin, 27(12), 2056-2059. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12821434, 1,3,4-Oxadiazole-2-thiol. Link
-
Occupational Safety and Health Administration (OSHA). Carbon Disulfide Safety Guidelines. Link
For further assistance with reactor geometry or custom synthesis requests, please contact the Process Safety Group.
Sources
characterization issues of tautomeric forms of 1,3,4-oxadiazole-2-thiols
Topic: Tautomeric Characterization of 1,3,4-Oxadiazole-2-thiols Ticket Type: Advanced Troubleshooting & Method Validation
Welcome to the Technical Support Hub
Subject: Resolving Spectral Anomalies in 1,3,4-Oxadiazole-2-thiol/thione Systems.
User Profile: You are likely observing discrepancies between your expected "thiol" structure (Structure A) and your experimental data (NMR, IR, X-ray). You may be asking: "Where is my S-H proton?" or "Why does my Carbon-13 spectrum show a ketone-like peak?"
Core Issue: 1,3,4-oxadiazole-2-thiols exhibit thione-thiol tautomerism . While often drawn as thiols (-SH) in chemical catalogs, they predominantly exist as thiones (NH/C=S) in the solid state and in polar solvents. This guide provides the diagnostic protocols to confirm your structure and validate your synthesis.
Part 1: The Tautomeric Equilibrium (The "Why")
Before troubleshooting, understand the equilibrium dynamics. The position of the proton (N vs. S) is dictated by the medium (solvent polarity) and phase (solid vs. solution).
-
Form A (Thiol): Favored in the gas phase (theoretical calculations) and sometimes in non-polar solvents.
-
Form B (Thione): Favored in the solid state (due to intermolecular hydrogen bonding) and polar aprotic solvents (DMSO, DMF).
Visualizing the Pathway:
Figure 1: The equilibrium is heavily skewed toward the Thione form in standard laboratory conditions (Solid/DMSO).
Part 2: NMR Troubleshooting Guide
Symptom: "I cannot find the S-H proton (~3-4 ppm) in my 1H NMR, or it appears way downfield."
Diagnostic Protocol
The thione form possesses a thioamide-like moiety. The proton resides on the Nitrogen, not the Sulfur.
Step-by-Step Analysis:
-
Solvent Selection: Do not use CDCl3 if solubility is poor; it may also cause peak broadening. Use DMSO-d6 .
-
1H NMR Check: Look for a broad singlet downfield, typically 13.0 – 14.5 ppm . This is the N-H proton, not an S-H proton. S-H protons usually appear sharp and upfield (3.0-5.0 ppm), which is rarely observed here.
-
13C NMR Check (Critical): This is the definitive test.
-
Thiol (C-S): Expected ~150-165 ppm.
-
Thione (C=S): Observed 175-180 ppm .
-
Reference Standard: 5-phenyl-1,3,4-oxadiazole-2(3H)-thione shows the C=S signal at 176.74 ppm in DMSO-d6 [1].
-
Data Comparison Table:
| Feature | Thione Form (Experimental Dominant) | Thiol Form (Theoretical/Rare) |
| Proton Location | N-H (Ring Nitrogen) | S-H (Exocyclic Sulfur) |
| 1H Shift | 13.5 - 14.5 ppm (Broad, Exchangeable) | 3.0 - 5.0 ppm (Sharp) |
| 13C C-2 Shift | 175 - 180 ppm (C=S Character) | 155 - 165 ppm (C-N Character) |
| HMBC Correlation | Proton at 14 ppm correlates to C-2 | Proton at 4 ppm correlates to C-2 |
Part 3: Vibrational Spectroscopy (IR) Validation
Symptom: "My IR spectrum lacks the S-H stretch."
Explanation: In the solid state (KBr pellet or ATR), these molecules form dimers or polymeric chains via N-H···S hydrogen bonds, locking them into the thione form [2].
The "Fingerprint" Check:
-
Scan Region 2500-2600 cm-1:
-
Observation: No peak or extremely weak.
-
-
Scan Region 1100-1300 cm-1:
-
Observation: Strong, intense bands (often ~1145 cm-1 or 1250-1270 cm-1).
-
-
Scan Region 3100-3400 cm-1:
-
Observation: Broad band.
-
Part 4: Reactivity & Synthesis Verification
Symptom: "I tried to alkylate the sulfur, but how do I know if I got the S-isomer or N-isomer?"
Mechanism: Even though the thione is the stable tautomer, the thiolate anion (formed under basic conditions) is the reacting species. According to HSAB (Hard-Soft Acid-Base) theory, the Sulfur is the "softer" nucleophile compared to Nitrogen.
-
Reaction with Alkyl Halides: Predominantly yields S-alkylated products (thioethers).
-
Reaction with Mannich Bases: Often yields N-alkylated products [4].
Verification Workflow (HMBC): To confirm S-alkylation vs. N-alkylation, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) .
-
S-Alkylated: The alkyl protons (e.g., S-CH2-) will show a correlation to the C-2 carbon (the oxadiazole ring carbon). The C-2 carbon shift will move upfield (closer to 160-165 ppm) because the C=S double bond character is lost.
-
N-Alkylated: The C=S character is retained. The C-2 carbon remains downfield (~175+ ppm).
Part 5: Troubleshooting Flowchart
Use this decision tree to assign your structure.
Figure 2: Diagnostic workflow for structural assignment.
FAQ: Frequently Asked Questions
Q1: Why does my X-ray crystal structure show a thione when I wanted a thiol? A: In the crystalline state, the thione form is energetically stabilized by intermolecular hydrogen bonds (N-H···S) and dipole alignment. This is the standard solid-state conformation for 1,3,4-oxadiazole-2-thiols [1, 2].
Q2: Can I force the molecule into the thiol form for NMR? A: It is difficult. Using non-polar solvents like benzene-d6 might shift the equilibrium slightly, but solubility is often the limiting factor. Raising the temperature in DMSO usually accelerates proton exchange, merging signals rather than separating the thiol form.
Q3: I see a 'ghost' peak at 14 ppm that disappears when I add D2O. What is it? A: That is the N-H proton of the thione ring. It is exchangeable with Deuterium. Its disappearance upon D2O shake is a confirmation of the thione (N-H) or thiol (S-H) moiety, but its extreme downfield shift strongly points to N-H (deshielded by the adjacent C=S and N=C).
Q4: Does the tautomerism affect biological activity? A: Yes. The thione form is often the bioactive species in solution. However, if you are designing inhibitors that require a specific covalent bond (e.g., disulfide formation), the availability of the thiolate anion in vivo (at physiological pH) becomes the relevant factor, not the neutral tautomer in the bottle.
References
-
Singh, N. K., Butcher, R. J., Tripathi, P., Srivastava, A. K., & Bharty, M. K. (2007).[2] 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E, E63, o782–o784.[2] Link
-
Du, M., Zhao, X. J., & Guo, J. H. (2004).[3] 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E, E60, o327–o328. Link
-
Koparir, M., Karakaş, A., & Unver, H. (2005). Synthesis, structural and spectral studies of some new 5-substituted-1,3,4-oxadiazole-2-thiones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Zou, X. J., Lai, L. H., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-Oxadiazole-2-thiols. Journal of Agricultural and Food Chemistry, 50(13), 3757–3760. Link
Sources
enhancing the reaction rate of 1,3,4-oxadiazole synthesis
Status: Operational Topic: Enhancing Reaction Rates & Troubleshooting Audience: Senior Chemists / Process Development
Welcome to the Synthesis Acceleration Hub
You are accessing the technical guide for optimizing 1,3,4-oxadiazole formation. This heterocyclic core is critical in peptidomimetics and electron-transport materials but is notoriously difficult to synthesize efficiently due to slow kinetics in thermal cyclodehydration and harsh conditions that degrade sensitive substituents.
This guide prioritizes rate enhancement and yield protection through three validated pathways:
-
Kinetic Acceleration: Microwave & Ultrasound protocols.
-
Catalytic Optimization: Lewis Acid & Ionic Liquid systems.
-
Pathway Shortcuts: One-pot Oxidative Cyclization.
Module 1: Kinetic Acceleration (Physical Methods)
The Issue: Conventional reflux (POCl₃, SOCl₂) often requires 12–24 hours, leading to tarring of electron-rich substrates. The Solution: Dielectric heating (Microwave) or Cavitation (Ultrasound) to bypass thermal lag.
Protocol A: Microwave-Assisted Cyclodehydration
Mechanism: Direct coupling of the electromagnetic field with the polar hydrazide/carboxylic acid intermediates causes rapid superheating (dipolar polarization), accelerating the elimination of water.
| Parameter | Conventional Reflux | Microwave (MW) Protocol |
| Time | 10–16 Hours | 3–10 Minutes |
| Solvent | Toluene/Benzene (Low | DMF/Ethanol (High |
| Yield | 60–75% | 85–96% |
| Energy | Convective (Wall-to-sample) | Volumetric (Internal) |
Standard Operating Procedure (MW):
-
Mix: 1.0 eq Carboxylic Acid + 1.0 eq Acid Hydrazide + 1.5 eq POCl₃ (or Deoxo-Fluor for acid-sensitive substrates).
-
Solvent: Dissolve in minimal DMF (high dielectric constant absorbs MW energy efficiently).
-
Irradiate: Set reactor to 300W , maintain 100°C for 3–5 minutes .
-
Quench: Pour onto crushed ice/NaHCO₃.
Visual Workflow: Thermal vs. Microwave
Figure 1: Comparison of energy transfer pathways. MW irradiation accesses a polarized transition state faster than convective heating.
Module 2: Catalytic Optimization (Chemical Methods)
The Issue: Strong dehydrating agents (POCl₃, H₂SO₄) are incompatible with acid-labile groups (Boc-amines, acetals). The Solution: Use Lanthanide Triflates or Ionic Liquids as dual solvent/catalysts.
Troubleshooting Guide: Choosing the Right Catalyst
Q: My substrate has a Boc-protected amine. POCl₃ removes the protection. What do I use? A: Switch to Burgess Reagent or T3P (Propylphosphonic anhydride) .
-
T3P Protocol: React acid + hydrazide with T3P (50% in EtOAc) and Et₃N. T3P acts as a mild water scavenger. Reaction proceeds at room temperature or mild reflux (40°C) without touching the Boc group [1].
Q: I want to avoid volatile organic solvents (VOCs). A: Use Ionic Liquids (e.g., [bmim][PF₆] or [Et₃NH][HSO₄] ).
-
Mechanism: The ionic liquid acts as a Brønsted acid to activate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide nitrogen. It stabilizes the charged intermediate, lowering the activation energy [2].
Mechanism: Ionic Liquid Mediated Synthesis [1][2]
Figure 2: The catalytic cycle using Ionic Liquids. Note the recyclability of the solvent system, enhancing atom economy.
Module 3: Oxidative Cyclization (The "Shortcut")
The Issue: Synthesizing the diacylhydrazine intermediate is an extra step that reduces overall throughput. The Solution: Iodine-mediated oxidative cyclization of acylhydrazones (Schiff bases).
This method converts aldehydes + hydrazides directly to oxadiazoles in one pot.
Protocol (I₂/K₂CO₃):
-
Condensation: React Aldehyde (1 eq) + Hydrazide (1 eq) in Ethanol (reflux 1h) to form Acylhydrazone.
-
Oxidation: Add I₂ (1.1 eq) and K₂CO₃ (3 eq) .
-
Reaction: Stir at ambient temperature or mild heat (40°C) for 2–4 hours.
-
Mechanism: The iodine creates an N-iodo intermediate, which undergoes base-promoted intramolecular cyclization and elimination of HI [3].
Why this works: It avoids harsh dehydration conditions entirely, relying instead on oxidative C-O bond formation.
Figure 3: Oxidative pathway. The iodine acts as an electron sink, driving the formation of the C-O bond under mild, basic conditions.
Troubleshooting & FAQs
Q: I am getting a 1,3,4-Thiadiazole byproduct instead of Oxadiazole. Why? A: This occurs if you are using Lawesson’s Reagent or if your starting material contains a thiosemicarbazide moiety.
-
Fix: Ensure you are using oxygen-selective dehydrating agents (POCl₃, T3P). If starting from a thiosemicarbazide, you must use a desulfurizing agent (like HgO or I₂) to force the oxadiazole, otherwise, the sulfur atom is more nucleophilic and will form the thiadiazole [4].
Q: My product precipitates but is trapping impurities. How do I purify without column chromatography? A: 1,3,4-oxadiazoles are often less soluble in water than their precursors.
-
Fix: Pour the reaction mixture into ice-cold dilute NaHCO₃ . The base neutralizes residual acid (POCl₃/T3P), and the product should precipitate. Wash the solid with cold ethanol. If the impurity is the unreacted hydrazide, a wash with dilute HCl (0.1 M) can solubilize the hydrazide (protonating the amine) while leaving the oxadiazole ring intact (which is less basic).
Q: The reaction stalls at the intermediate stage (Diacylhydrazine). A: The elimination of water is the rate-determining step.
-
Fix: Increase the temperature or add a water scavenger . If using a Lewis Acid catalyst, add molecular sieves (4Å) to the reaction to shift the equilibrium toward the product.
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters.
-
Pang, W., et al. (2025). "Ionic liquid mediated safer synthetic routes for schiff bases and 1,3,4-oxadiazoles."[2] Der Pharma Chemica.
-
Niu, P., et al. (2013). "I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides." Journal of Organic Chemistry.
-
BenchChem Tech Support. (2025). "Troubleshooting by-product formation in oxadiazole synthesis." BenchChem Knowledge Base.
Sources
Validation & Comparative
comparing different synthetic routes for 5-substituted-1,3,4-oxadiazole-2-thiols
[1][2]
Executive Summary
The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it critical in the development of antimicrobial, anti-inflammatory, and anticancer agents.
This guide objectively compares the three primary synthetic strategies for accessing this scaffold: the Classical Thermal Cyclization , Ultrasound-Assisted Synthesis , and Microwave-Assisted Synthesis . While the classical method remains the benchmark for scalability, modern green acceleration techniques offer superior yields and reaction times. This guide also addresses the critical "thiol-thione" tautomerism often overlooked in standard protocols.
Mechanistic Foundation & Tautomerism
Understanding the reaction mechanism is vital for troubleshooting low yields. The synthesis invariably proceeds through a dithiocarbazate intermediate .
The Reaction Mechanism
The transformation of an acid hydrazide to an oxadiazole-2-thiol involves the nucleophilic attack of the hydrazide nitrogen on carbon disulfide (
Figure 1: General mechanism for the cyclization of acid hydrazides with
Thiol-Thione Tautomerism
Critical Insight: While chemically named as "thiols," these compounds exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
-
Solid State: Predominantly exists as the thione (NH group present, C=S bond).
-
Solution: Solvent-dependent equilibrium.
-
Implication: In NMR, you may see a broad NH singlet (13-14 ppm) instead of an SH peak. In IR, look for C=S stretching (~1250 cm⁻¹) rather than just S-H.
Comparative Route Analysis
Route A: Classical Thermal Cyclization (The Benchmark)
This is the most widely cited method, utilizing basic ethanol (KOH or Pyridine) and long reflux times.
-
Reagents: Acid Hydrazide,
, KOH (or Pyridine), Ethanol.[1] -
Conditions: Reflux for 6–12 hours.
-
Pros: Highly scalable; requires no special equipment; robust for simple aryl substrates.
-
Cons: Uses toxic
in large quantities; long reaction times; evolution of gas requires proper ventilation; moderate yields (60-75%).
Route B: Ultrasound-Assisted Synthesis (The Green Choice)
Uses acoustic cavitation to generate local hotspots, accelerating the nucleophilic attack of the hydrazide on
-
Reagents: Acid Hydrazide,
, KOH, Ethanol (or solvent-free).[1][2] -
Conditions: Sonication at room temperature or 40°C for 30–60 mins.
-
Pros: Drastically reduced time; higher yields (85-95%); cleaner reaction profile (fewer side products); energy efficient.
-
Cons: Harder to scale beyond lab bench (1-5g); requires an ultrasonic bath/probe.
Route C: Microwave-Assisted Synthesis (High Throughput)
Uses dielectric heating to rapidly reach activation energy.
-
Reagents: Acid Hydrazide,
, Base, DMF/EtOH. -
Conditions: Microwave irradiation (200-300W) for 5–15 mins.
-
Pros: Fastest method (minutes); often solvent-free or minimal solvent; high yields.
-
Cons: Risk of pressure buildup (
is volatile); requires dedicated microwave reactor (domestic ovens are unsafe for flammable solvents).
Summary of Performance Metrics
| Feature | Classical Reflux | Ultrasound-Assisted | Microwave-Assisted |
| Reaction Time | 6 – 12 Hours | 30 – 60 Minutes | 5 – 15 Minutes |
| Typical Yield | 60 – 75% | 85 – 95% | 80 – 92% |
| Energy Usage | High (Prolonged Heating) | Low (Green) | Low (Efficient) |
| Solvent Vol. | High (20-50 mL/g) | Low (Min. or Solvent-free) | Low |
| Scalability | Excellent (kg scale) | Poor (g scale) | Moderate |
| Safety | Contained, fast | Pressure risk with |
Decision Framework
Use the following logic to select the appropriate synthetic route for your campaign.
Figure 2: Decision tree for selecting the optimal synthetic route.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis (Recommended for Lab Scale)
Based on Green Chem. principles and high-yield reports (e.g., Asian J. Chem. 2011).
Reagents:
-
Aryl Acid Hydrazide (1.0 equiv)
-
Carbon Disulfide (
) (1.5 equiv) - Caution: Toxic/Flammable -
Potassium Hydroxide (KOH) (1.0 equiv)
-
Ethanol (95%)
Procedure:
-
Preparation: Dissolve KOH (0.01 mol) in Ethanol (10 mL) in a flask.
-
Addition: Add the Aryl Acid Hydrazide (0.01 mol) to the solution.
-
Reaction: Add
(0.015 mol) dropwise. -
Sonication: Place the flask in an ultrasonic bath. Irradiate at room temperature for 30–45 minutes. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: The reaction mixture will likely form a precipitate (Potassium salt). Acidify the mixture with dilute HCl (10%) to pH 2–3.
-
Isolation: The solid product (thiol/thione) will precipitate. Filter, wash with cold water, and recrystallize from Ethanol.
Validation Check:
-
Yield: Expect >85%.
-
Appearance: Usually white or pale yellow crystals.
-
Melting Point: generally >150°C (high due to H-bonding).
Protocol 2: Classical Thermal Reflux (For Scale-Up)
Standard reliable method when automation is unavailable.
Procedure:
-
Dissolve Aryl Acid Hydrazide (0.01 mol) in Ethanol (30 mL) containing KOH (0.01 mol).
-
Add
(0.02 mol) slowly. -
Reflux the mixture on a water bath for 8–10 hours until
evolution ceases (lead acetate paper test). -
Concentrate the solvent to 1/3 volume.
-
Pour into crushed ice and acidify with dilute HCl.
Expert Commentary: Common Pitfalls
-
"One-Pot" Misconception: Many papers claim "one-pot" synthesis from carboxylic acids. In reality, these are telescoped reactions. You cannot mix Acid + Hydrazine +
simultaneously. The acid must be converted to the hydrazide (via ester or T3P coupling) before adding . Adding too early can lead to side reactions with hydrazine. -
T3P Usage: While T3P (Propylphosphonic anhydride) is excellent for 2,5-disubstituted oxadiazoles (Aryl-Oxadiazole-Aryl), it is not typically used for the 2-thiol derivative. The 2-thiol ring closure is driven by the sulfur chemistry of the dithiocarbazate, not the dehydration chemistry that T3P facilitates.
-
Handling
: has a flash point of -30°C and auto-ignites at 100°C (steam bath temperature). Never use an oil bath or open flame near . Use a water bath or heating block.
References
-
Ultrasound-Assisted Synthesis: Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Link
-
Microwave-Assisted Synthesis: Rajasekaran, S., et al. (2010).[4] Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents.[4] Journal of Chemical and Pharmaceutical Research, 2(2), 101-106.[4] Link
-
Comprehensive Review: Glomb, T., & Śvianert, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27, 2422. Link
-
Green Chemistry Approach: Baddepuri, S., et al. (2020).[3] Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25, 2367–2378. Link
Comparative Guide: Evaluation of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Against Drug-Resistant Bacteria
The following guide provides a technical evaluation of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol , a heterocyclic scaffold emerging in the study of non-beta-lactam antibiotics.
This analysis synthesizes data from recent medicinal chemistry literature (2020–2024), focusing on its efficacy against drug-resistant strains (MRSA, P. aeruginosa), its Structure-Activity Relationship (SAR) relative to halogenated analogs, and the experimental protocols required for its validation.
Executive Summary
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (referred to herein as Br-ODZ-SH ) represents a critical intermediate class of antimicrobial agents. Unlike traditional beta-lactams, the 1,3,4-oxadiazole-2-thiol core operates via a dual mechanism—membrane permeabilization and specific enzyme inhibition (likely FabI or LtaS)—making it effective against methicillin-resistant Staphylococcus aureus (MRSA).
While Br-ODZ-SH exhibits moderate intrinsic activity (MIC 32–64 µg/mL), comparative studies indicate it serves best as a lipophilic scaffold for S-alkylation or as a precursor to more potent 4-fluoro analogs. This guide evaluates its performance against standard-of-care antibiotics and outlines the specific protocols for its synthesis and testing.
Chemical Profile & Mechanism[1]
Structural Properties
The molecule exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is solvent-dependent and crucial for its biological interaction. The para-bromo substituent enhances lipophilicity (LogP), facilitating penetration through the bacterial cell wall, particularly in Gram-positive strains.
-
IUPAC Name: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
-
Molecular Formula: C₈H₅BrN₂OS
-
Key Pharmacophore: The N-C=S / N=C-SH moiety (essential for metal chelation and enzyme active site binding).
Mechanism of Action (MOA)
Research suggests a multi-modal mechanism that reduces the likelihood of rapid resistance development:
-
Enoyl-ACP Reductase (FabI) Inhibition: Similar to Triclosan, the oxadiazole core mimics the substrate for FabI, a key enzyme in bacterial fatty acid biosynthesis (FAS-II).
-
Lipoteichoic Acid Synthase (LtaS) Inhibition: Recent studies on oxadiazole derivatives (e.g., Compound 1771) link this scaffold to the disruption of cell wall teichoic acids in S. aureus.
-
Membrane Disruption: The thione form can interact with membrane lipids, increasing permeability.
Figure 1: Proposed Mechanism of Action for 5-aryl-1,3,4-oxadiazole-2-thiols.
Comparative Efficacy Analysis
The following data synthesizes results from comparative studies of 5-substituted-1,3,4-oxadiazole-2-thiols. The 4-Bromo derivative is compared against the 4-Fluoro analog (often the "Lead" in this series due to size/polarity balance) and standard antibiotics.
Table 1: Comparative MIC Values (µg/mL)
| Compound | S. aureus (MRSA) | E. coli (Resistant) | P. aeruginosa | Activity Class |
| Br-ODZ-SH (Target) | 32 – 64 | 64 – 128 | >128 | Moderate |
| F-ODZ-SH (4-Fluoro Analog) | 8 – 16 | 16 – 32 | 32 – 64 | High (Lead) |
| Ciprofloxacin (Standard) | 0.5 – 1.0 | 0.01 – 0.5 | 0.5 – 2.0 | Very High |
| Ampicillin (Standard) | >128 (Resistant) | >128 (Resistant) | >128 | Ineffective |
Analysis:
-
Vs. Ampicillin: Br-ODZ-SH outperforms Ampicillin against resistant strains (MRSA), demonstrating its utility where beta-lactams fail.
-
Vs. Ciprofloxacin: It is significantly less potent than fluoroquinolones. However, its value lies in its distinct mechanism—it remains active against quinolone-resistant strains, albeit at higher concentrations.
-
Halogen Effect (SAR): The 4-Fluoro derivative consistently outperforms the 4-Bromo derivative. The smaller atomic radius of fluorine allows tighter binding in the FabI active site, whereas the bulky bromine atom introduces steric hindrance, reducing potency by 2-4 fold.
Experimental Protocols
To validate these findings in your laboratory, follow these standardized protocols. These methods ensure reproducibility and eliminate solvent interference.
Synthesis of Br-ODZ-SH (One-Pot Cyclization)
Rationale: This method uses CS₂ and KOH to cyclize the hydrazide precursor.[1] It is preferred over toxic reagents like phosgene.
Reagents: 4-Bromobenzohydrazide, Carbon Disulfide (CS₂), KOH, Ethanol (95%).
-
Dissolution: Dissolve 0.01 mol of 4-bromobenzohydrazide in 50 mL of ethanol containing 0.015 mol KOH.
-
Addition: Add 0.02 mol CS₂ dropwise under stirring at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Checkpoint: Evolution of H₂S gas indicates cyclization is proceeding.
-
-
Acidification: Cool the mixture and pour into crushed ice. Acidify with dilute HCl (pH 2–3) to precipitate the thiol.
-
Purification: Filter the white/yellowish solid. Recrystallize from ethanol.
-
Yield Target: >75%.[2]
-
Melting Point Check: Expected range 210–215°C.
-
Figure 2: Synthesis pathway for Br-ODZ-SH.
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 43300 for MRSA) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Prep: Dissolve Br-ODZ-SH in DMSO (stock 10 mg/mL).
-
Critical Step: Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity.
-
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL down to 0.5 µg/mL).
-
Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
-
Validation: Use Ciprofloxacin as a positive control and DMSO-only as a negative control.
-
Conclusion & Recommendations
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a validated hit for drug-resistant Gram-positive bacteria. While it does not match the potency of fluoroquinolones, it bypasses beta-lactam resistance mechanisms.
Recommendation for Researchers:
-
Use as a Scaffold: The thiol group is highly nucleophilic. React Br-ODZ-SH with alkyl halides (Mannich bases) to generate S-substituted derivatives, which frequently show 2–5x higher potency than the parent thiol.
-
Prioritize 4-Fluoro: If intrinsic potency is the primary goal, the 4-fluoro analog (F-ODZ-SH) is the superior candidate. Use the 4-bromo analog when higher lipophilicity is required for topical formulations or biofilm penetration.
References
-
Yarmohammadi, E., et al. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity.
- Key Finding: Establishes the superior activity of the 4-fluoro deriv
-
Kouhkan, M., et al. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing.
- Key Finding: Provides MIC ranges (62 µg/mL)
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.[1] Asian Journal of Chemistry.
- Key Finding: Details the hydrazide-CS2 synthesis route and antifungal crossover potential.
-
Chang, Y., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases.[3]
- Key Finding: Discusses the LtaS inhibition mechanism and the potency of oxadiazole deriv
Sources
benchmarking the anti-inflammatory effects of 1,3,4-oxadiazoles against indomethacin
[1][2]
Executive Summary
This technical guide benchmarks the pharmacodynamic profile of 1,3,4-oxadiazole derivatives against the industry-standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin .
While Indomethacin remains a potent "gold standard" for reducing acute inflammation (showing 40–70% edema inhibition), its non-selective inhibition of Cyclooxygenase-1 (COX-1) results in severe gastric toxicity. Experimental data synthesized in this guide demonstrates that 1,3,4-oxadiazole scaffolds can achieve equipotent anti-inflammatory efficacy (comparable IC50 and edema reduction) while offering superior COX-2 selectivity , significantly reducing ulcerogenic liability.
Molecular Rationale: The Scaffold Shift
To understand the performance difference, one must analyze the structural distinctiveness of the two agents.
-
Indomethacin (The Control): Contains a free carboxylic acid group (–COOH). This acidic moiety is responsible for two mechanisms:
-
Efficacy: Ionic interaction with Arg-120 in the COX enzyme active site.
-
Toxicity: Direct local irritation of the gastric mucosa and "ion trapping" within gastric epithelial cells.
-
-
1,3,4-Oxadiazoles (The Challenger): The 1,3,4-oxadiazole ring acts as a bioisostere for the carboxylic acid and amide functionalities.
-
Mechanism: It maintains the necessary hydrogen-bonding capability to bind the COX active site but lacks the acidic proton responsible for local gastric irritation.
-
Rigidity: The flat heteroaromatic ring improves pharmacokinetic stability and metabolic resistance compared to flexible hydrazide precursors.
-
Diagram 1: Mechanistic Divergence
The following diagram illustrates the differential pathway inhibition. Note how Indomethacin blocks the cytoprotective COX-1 pathway, whereas optimized oxadiazoles preferentially target the inflammatory COX-2 pathway.
Caption: Differential inhibition pathways. Indomethacin's dual blockade leads to gastric damage, while Oxadiazoles' COX-2 selectivity preserves gastric mucosal integrity.
In Vitro Benchmarking: COX Inhibition[3]
The first step in validation is the enzyme inhibition assay. The goal is to determine the IC50 (concentration required for 50% inhibition) and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Comparative Data Table
Data aggregated from representative medicinal chemistry studies (e.g., compounds 13b, 5l, 10).
| Compound Class | Specific Agent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Interpretation |
| Standard | Indomethacin | 0.02 – 0.60 | 0.50 – 1.00 | ~0.1 – 0.6 | COX-1 Selective (Ulcerogenic) |
| Oxadiazole | Cmpd 13b (Pyridazinone deriv.) | > 100 | ~8.2 | > 12 | High COX-2 Selectivity |
| Oxadiazole | Cmpd 10 (Benzopyrimidinone) | 0.14 | 0.007 | 20 | Ultra-potent COX-2 Inhibitor |
| Oxadiazole | Cmpd 2e (Indole based) | > 100 | 37.5 | > 2 | Weak but Selective |
Analysis: Indomethacin is extremely potent against COX-1 (low IC50), which explains its high toxicity profile. Optimized 1,3,4-oxadiazoles (like Compound 10) can surpass Indomethacin's potency against COX-2 while virtually ignoring COX-1.
In Vivo Benchmarking: Carrageenan-Induced Paw Edema[1][5]
The definitive proof of efficacy is the Carrageenan-Induced Paw Edema model in rats. This assay measures acute inflammation in two phases:
-
Early Phase (0–2h): Histamine/Serotonin release (Indomethacin is less effective here).
-
Late Phase (3–5h): Prostaglandin release (mediated by COX-2). This is the critical benchmarking window.
Efficacy Comparison (% Inhibition of Edema)
| Time Post-Induction | Indomethacin (10 mg/kg) | High-Potency Oxadiazole (20 mg/kg) | Statistical Significance |
| 1 Hour | < 10% (Insignificant) | 10 – 15% | p > 0.05 (ns) |
| 2 Hours | 30 – 45% | 35 – 50% | Comparable |
| 3 Hours | 60 – 71% (Peak) | 58 – 65% | Comparable (p < 0.05 vs Control) |
| 4 Hours | 55 – 65% | 60 – 68% | Comparable |
| 5 Hours | 30 – 40% | 45 – 55% | Oxadiazoles often sustain longer |
Key Insight: At the peak of inflammation (3 hours), potent 1,3,4-oxadiazole derivatives demonstrate statistically equivalent efficacy to Indomethacin. They are not "weaker" alternatives; they are equipotent bioisosteres.
Safety Profile: Ulcerogenic Liability
This is the primary differentiator. The "Ulcer Index" (UI) is calculated based on the severity of gastric lesions (hemorrhage, petechiae, erosion) after acute administration.
-
Indomethacin (10-20 mg/kg):
-
Macroscopic: Severe hyperemia, hemorrhagic streaks, coagulated blood.
-
Ulcer Index: Typically 3.0 – 4.0 (on a scale of 0–4) or >50 (on composite scales).
-
Microscopic: Disruption of epithelial layer, submucosal edema.
-
-
1,3,4-Oxadiazoles (Equipotent Dose):
-
Macroscopic: Normal rugae, no or negligible redness.
-
Ulcer Index: Typically 0.0 – 0.5 .
-
Microscopic: Intact mucosa, no inflammatory infiltration.
-
Experimental Protocols
To replicate these findings, strictly controlled protocols are required.
A. In Vivo Protocol: Carrageenan-Induced Paw Edema
Objective: Quantify anti-inflammatory effect.
-
Animal Selection: Wistar rats (150–200g). Randomize into groups (n=6):
-
Group I: Vehicle Control (0.5% CMC).
-
Group II: Indomethacin (10 mg/kg, p.o.).[1]
-
Group III: Test Oxadiazole (10 mg/kg, p.o.).
-
Group IV: Test Oxadiazole (20 mg/kg, p.o.).
-
-
Starvation: Fast animals for 12h prior to drug administration (water ad libitum) to normalize absorption.
-
Pre-Treatment: Administer vehicle or drugs orally 1 hour before carrageenan challenge.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the subplantar region of the right hind paw.
-
Measurement (Critical Step):
-
Use a Digital Plethysmometer .
-
Mark the ankle joint with permanent ink to ensure consistent immersion depth.
-
Measure paw volume (
) at (before injection) and hours.
-
-
Calculation:
B. In Vitro Protocol: COX Inhibition Screening
Objective: Determine IC50 and Selectivity.[2][3]
-
Enzyme Source: Ovine COX-1 and Human Recombinant COX-2 (commercially available kits, e.g., Cayman Chemical).
-
Incubation:
-
Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme and the test compound (0.01 – 100 µM) for 10 minutes at 37°C.
-
Control: Indomethacin (Positive), DMSO (Vehicle).
-
-
Reaction Trigger: Add Arachidonic Acid (100 µM). Incubate for 2 minutes.
-
Termination: Stop reaction with 1M HCl.
-
Detection: Measure PGF2
produced via stannous chloride reduction using ELISA. -
Analysis: Plot log(concentration) vs. % Inhibition. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
Diagram 2: Experimental Workflow
Caption: Benchmarking workflow. Only compounds passing the in vitro selectivity threshold proceed to in vivo edema and ulcerogenic testing.
References
-
Szczesio, M., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test.[4] International Journal of Molecular Sciences. Link
-
Rathore, A., et al. (2014). Synthesis and evaluation of some new 1,3,4-oxadiazole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. (The foundational protocol source). Link
-
Glomb, T., & Szymankiewicz-Dabrowska, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.[5][6][7][2][1][3][8][9][10][11] Link
-
El-Moghazy, S.M., et al. (2016). Novel 1,3,4-oxadiazole/oxime hybrids: Synthesis, docking studies and investigation of anti-inflammatory, ulcerogenic liability and analgesic activities.[8] Bioorganic Chemistry.[6][8] Link
Sources
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-oxadiazole/oxime hybrids: Synthesis, docking studies and investigation of anti-inflammatory, ulcerogenic liability and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our products with the highest degree of safety and efficacy. This guide provides a detailed operational and disposal plan for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, grounding procedural steps in the core principles of chemical safety and regulatory compliance. The protocols herein are designed to be self-validating, ensuring the protection of personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's characteristics. 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound containing both bromine and sulfur. Its hazard profile, inferred from analogous structures, necessitates careful handling.
-
Health Hazards : Compounds of this class are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4][5] Some may also be harmful if swallowed (H302).[1][6] Therefore, direct contact and inhalation must be rigorously avoided.[7][8]
-
Environmental Hazard : The presence of a bromine atom classifies this compound as a halogenated organic .[9] Halogenated compounds pose a significant environmental risk if disposed of improperly. A safety data sheet for a similar oxadiazole derivative indicates that it is very toxic to aquatic life with long-lasting effects (H410).[10] This is a critical consideration for waste stream management.
-
Chemical Reactivity : While generally stable, 1,3,4-oxadiazole rings can be susceptible to nucleophilic attack, particularly under acidic or basic conditions, which may lead to ring cleavage.[11] The thiol group (-SH) also presents a potential site for reactivity. It is incompatible with strong oxidizing agents.[8]
The causality for the stringent disposal protocol that follows is rooted in these hazards. The primary goal is to prevent the release of this biologically active and environmentally persistent halogenated compound into the ecosystem.
Pre-Disposal Protocol: Waste Segregation and Containment
Effective waste management is a proactive, not reactive, process. The following steps must be integrated into the experimental workflow from the outset.
The Cardinal Rule: Isolate Halogenated Waste
The single most critical step in this process is the strict segregation of halogenated waste from all other waste streams.
-
Designate a Waste Container : Before starting any experiment, designate a specific, compatible waste container solely for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol and any materials contaminated with it (e.g., solvents, TLC plates, contaminated filter paper).
-
Container Specifications :
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.[12]
-
It must be made of a material chemically resistant to the waste. Polyethylene containers may not be suitable for all forms of bromine-containing waste.[13][14] Glass or other resistant polymers are preferred.
-
The container must be kept within a secondary containment bin to mitigate leaks or spills.[15]
-
-
Labeling :
Why this is critical: Mixing halogenated and non-halogenated waste streams contaminates the entire volume.[12] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-cost, specialized high-temperature incineration with flue gas scrubbing to prevent the formation of acid gases (like HBr) and other toxic byproducts.[12][16]
Step-by-Step Disposal Procedure
This protocol applies to the compound in its pure solid form, in solutions, and to any lab materials it has contaminated.
Step 1: Adherence to Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE as dictated by the initial risk assessment.
-
Eye Protection : Chemical splash goggles are mandatory.[8] A face shield is recommended if there is a splash risk.
-
Hand Protection : Wear appropriate chemical-resistant gloves.[8]
-
Body Protection : A fully fastened laboratory coat is required.[8]
Step 2: Waste Transfer Operations All waste transfers must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[13]
-
For Solid Waste : Carefully sweep or scrape the solid material into the designated halogenated waste container. Avoid generating dust.[8]
-
For Liquid Waste (Solutions) : Using a funnel, carefully pour the solution into the designated halogenated waste container.
-
For Contaminated Materials : Place items such as contaminated gloves, weigh boats, and paper towels directly into the solid halogenated waste container.
Step 3: Container Management and Storage Proper storage pending final disposal is essential to laboratory safety.
-
Securely fasten the cap on the waste container immediately after the transfer is complete.[7][17]
-
Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste.[4][8][14]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[13]
Step 4: Final Disposal and Manifesting The final step is the transfer of custody to a certified disposal entity.
-
Do not pour this chemical down the drain or dispose of it in regular trash.[17]
-
Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[16][17]
-
Ensure all paperwork and manifests are completed accurately, classifying the material as halogenated organic waste. This ensures it is routed to the correct treatment facility for incineration.[16]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is crucial.
For a small, contained spill within a fume hood:
-
Alert & Assess : Alert colleagues in the immediate area.
-
Don PPE : Ensure you are wearing full PPE, including respiratory protection if dealing with a fine powder.[17]
-
Contain & Clean :
-
If solid, gently cover with an inert absorbent material like sand or vermiculite to prevent aerosolization. Carefully sweep the mixture into a designated waste container.[8][18] Do not use combustible absorbents like paper towels for the initial cleanup.[18]
-
If liquid, absorb the spill with an inert absorbent material.
-
-
Package Debris : Place all contaminated cleanup materials into a sealed, labeled container as halogenated organic waste.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.[7]
-
Report : Report the incident to your laboratory supervisor and EHS office.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[18]
Data Summary Table
| Parameter | Information | Reference |
| Chemical Name | 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | - |
| Molecular Formula | C₈H₅BrN₂OS | - |
| Primary Hazard Class | Halogenated Organic Compound | [9][12] |
| Key Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects (Anticipated) | [1][2][5][10] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [16][17] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [8][13] |
Disposal Workflow Diagram
Caption: Disposal workflow for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.
References
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97% - Cole-Parmer. [Link]
-
Standard Operating Procedure: Bromine - University of Washington. [Link]
-
SOP Title: Bromine Safety & Standard Operating Procedures - University of North Carolina at Charlotte. [Link]
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Standard Operating Procedure for Laboratories: BROMINE - Rutgers University. [Link]
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SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate. [Link]
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols - Asian Journal of Chemistry. [Link]
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5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol - PubChem. [Link]
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Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications - ResearchGate. [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives - Research and Reviews: Journal of Chemistry. [Link]
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A Comprehensive Guide to the Safe Handling of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of hazards associated with its structural analogs and constituent functional groups: the 1,3,4-oxadiazole-2-thiol core, the bromophenyl group, and the thiol moiety.
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiol group, while crucial for certain biological interactions, necessitates specific handling procedures due to its potential for malodor and reactivity.[4] The brominated phenyl group indicates that care must be taken regarding potential environmental persistence and specific toxicological effects.
I. Hazard Identification and Risk Assessment
Based on data from structurally similar compounds such as 5-Phenyl-1,3,4-oxadiazole-2-thiol and 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, the primary hazards associated with this class of molecules are:
-
Skin Irritation: May cause skin irritation upon direct contact.[5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]
-
Malodor: As a thiol-containing compound, it is likely to have a strong, unpleasant odor.
A recent study on the acute and sub-acute toxicity of several halogenated 1,3,4-oxadiazole derivatives indicated a low toxicity profile, with LD50 values exceeding 2000 mg/kg in rats.[7] However, a precautionary approach to handling is always recommended.
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements (Anticipated) |
| Skin Irritation | Causes skin irritation. |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
-
Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[8] Ensure gloves are compatible with the solvents being used. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Eye Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.
-
Body Protection: A knee-length laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for spill cleanup or if engineering controls are insufficient.
III. Safe Handling Workflow
The following workflow is designed to ensure the safe handling of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol from receipt to disposal.
IV. Operational and Disposal Plans
Engineering Controls:
-
All work with 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risks and control odors.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Before starting, ensure an eyewash station and safety shower are accessible.[8]
-
Don the appropriate PPE as outlined in Section II.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a micro-spatula for transfers.
-
Weigh the compound on a tared weigh boat within the fume hood.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid in a flask or beaker, ensuring the container is appropriately sized.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal:
-
Solid Waste: Collect any unreacted compound and contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain.
-
Odor Control: To mitigate the characteristic thiol odor, glassware and other equipment can be rinsed with a dilute bleach solution within the fume hood before standard washing.
V. Conclusion
While 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a valuable compound in drug discovery and development, its safe handling is paramount. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and strict adherence to established handling and disposal protocols, researchers can minimize risks and maintain a safe laboratory environment. The causality behind these protocols is a conservative approach to chemical safety, ensuring that potential hazards from skin, eye, and respiratory exposure are effectively mitigated. This self-validating system of layered controls—engineering, administrative, and personal protective—ensures the well-being of all laboratory personnel.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]
-
Naeem, A., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Kubinski, P., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Retrieved from [Link]
-
Sytniczuk, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]
-
Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research. Retrieved from [Link]
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Cogent Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2022). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Vinogradova, E. V., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
